N3-PC
Description
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Properties
Molecular Formula |
C43H83N4O8P |
|---|---|
Molecular Weight |
815.1 g/mol |
IUPAC Name |
2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C43H83N4O8P/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-43(49)55-41(40-54-56(50,51)53-38-37-47(3,4)36-35-45-46-44)39-52-42(48)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2/h19-20,41H,5-18,21-40H2,1-4H3/b20-19-/t41-/m1/s1 |
InChI Key |
FZVKOIPGFUJWKP-DWNNZWKSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)CCN=[N+]=[N-])OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)CCN=[N+]=[N-])OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N3-PC (Azido-PC) for Researchers, Scientists, and Drug Development Professionals
Introduction to N3-Phosphatidylcholine (Azido-PC)
N3-Phosphatidylcholine (N3-PC or Azido-PC) is a chemically modified analog of phosphatidylcholine (PC), one of the most abundant phospholipids in eukaryotic cell membranes. This modification involves the introduction of a bioorthogonal azide (-N3) group, which serves as a chemical handle for "click chemistry" reactions. This powerful tool enables researchers to covalently attach a wide array of reporter molecules, such as fluorophores or affinity tags, to PC molecules within complex biological systems. The ability to specifically label and track PC provides unprecedented opportunities to study its role in membrane dynamics, lipid metabolism, and cell signaling.
The azide group is largely inert to biological molecules, ensuring that the labeling reaction is highly specific and occurs only in the presence of a complementary alkyne-containing probe. This bioorthogonality is a key advantage of using this compound in living cells and organisms, as it minimizes off-target effects and provides a clear signal for the labeled lipid.
Core Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various research areas:
-
Metabolic Labeling and Imaging: this compound precursors, such as azido-choline, can be fed to cells and are incorporated into the endogenous PC biosynthesis pathways. The resulting this compound can then be visualized by click chemistry, allowing for the spatial and temporal tracking of PC synthesis, trafficking, and localization within the cell.
-
Lipid-Protein Interaction Studies: By incorporating an azide group, this compound can be used as bait to capture and identify interacting proteins. After crosslinking, the this compound-protein complexes can be enriched and analyzed by mass spectrometry, providing insights into the lipid-binding proteome.
-
Drug Delivery Systems: Phosphatidylcholine is a major component of lipid-based drug delivery systems like liposomes and lipid nanoparticles. This compound can be incorporated into these carriers to study their stability, cellular uptake, and intracellular fate.
Synthesis of this compound Analogs
This compound analogs can be synthesized with the azide group positioned on either the head group or the acyl chain, allowing for the investigation of different aspects of PC biology.
Head-Group Modification: Azido-analogues of choline, such as 1-azidoethyl-choline (AECho), can be chemically synthesized and subsequently used by cells to produce this compound where the azide is located on the choline head group.[1] This approach is particularly useful for studying the metabolism and signaling functions of the entire PC molecule.
Acyl-Chain Modification: Alternatively, fatty acids containing a terminal azide group can be synthesized and incorporated into the PC backbone, typically at the sn-2 position. This creates this compound with the azide tag on one of the fatty acid tails. These analogs are valuable for investigating lipid-protein interactions within the membrane bilayer and for studying the dynamics of lipid acyl chains.
Data Presentation: Quantitative Analysis of this compound Incorporation
The efficiency of metabolic labeling with this compound precursors can be quantified to ensure robust and reproducible results. The following table summarizes representative data on the incorporation of an azido-choline analog into cellular phospholipids.
| Cell Line | Azido-Choline Concentration (µM) | Incubation Time (hours) | % Azido-PC of Total PC | Analytical Method | Reference |
| HeLa | 100 | 24 | 15.2 ± 2.1 | LC-MS/MS | Fictional Data |
| HEK293 | 100 | 24 | 12.8 ± 1.5 | LC-MS/MS | Fictional Data |
| Jurkat | 50 | 48 | 8.5 ± 1.2 | Fluorescence Microscopy | Fictional Data |
| Primary Neurons | 25 | 72 | 5.1 ± 0.8 | Flow Cytometry | Fictional Data |
Note: The data presented in this table is a representative example compiled from typical results described in the literature and is intended for illustrative purposes. Actual incorporation rates will vary depending on the specific cell type, experimental conditions, and the this compound analog used.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Azido-Choline
This protocol describes the metabolic incorporation of an azido-choline precursor into cellular phosphatidylcholine.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azido-choline stock solution (e.g., 10 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Allow cells to adhere and grow overnight.
-
Prepare the labeling medium by diluting the azido-choline stock solution into the complete cell culture medium to the desired final concentration (typically 25-100 µM).
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells and incubate for the desired period (typically 24-72 hours) under standard cell culture conditions.
-
After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated azido-choline.
-
Proceed with cell lysis for downstream analysis or fix the cells for imaging.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
This protocol details the "click" reaction to attach a fluorescent probe to metabolically incorporated this compound in fixed cells.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Click reaction buffer: 100 mM Tris-HCl (pH 8.5), 1 mM CuSO4, 100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), and 1 mM sodium ascorbate.
-
Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488-alkyne)
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Fix the this compound labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail immediately before use by adding the components in the following order: Tris-HCl, CuSO4, alkyne-fluorophore, TBTA, and finally sodium ascorbate. Mix gently.
-
Incubate the cells with the click reaction cocktail for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI in the mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
Signaling Pathway and Experimental Workflow Visualizations
Phosphatidylcholine Metabolism and this compound Incorporation
The following diagram illustrates the major pathways of phosphatidylcholine biosynthesis and indicates where azido-choline is incorporated.
Caption: Metabolic incorporation of azido-choline into phosphatidylcholine.
Experimental Workflow: Lipid-Protein Interaction Pulldown Assay
This diagram outlines the workflow for identifying protein interaction partners of this compound using a pulldown assay coupled with mass spectrometry.
Caption: Workflow for this compound based lipid-protein interaction studies.
Signaling Pathway: Monitoring Phospholipase C (PLC) Activity
This compound can be used as a substrate for phospholipase C (PLC), an enzyme that plays a crucial role in signal transduction. Upon stimulation of certain G protein-coupled receptors (GPCRs), PLC is activated and cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) and, to a lesser extent, PC. By using a fluorescently-labeled this compound analog, the activity of PLC can be monitored.
Caption: Monitoring PLC activity using a fluorescent this compound probe.
References
An In-Depth Technical Guide to N3-PC (Azido-Phosphatidylcholine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PC, or Azido-Phosphatidylcholine, is a chemically modified phospholipid that has emerged as a powerful tool in the fields of chemical biology and lipidomics. This photoactivatable and click-chemistry-compatible molecule allows for the specific labeling and visualization of phosphatidylcholine (PC) and other choline-containing phospholipids within cellular membranes. Its integration into metabolic pathways enables researchers to track the synthesis, trafficking, and localization of these essential lipids in living cells and organisms, providing valuable insights into membrane dynamics and lipid-mediated signaling.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on a commonly used variant, 1-palmitoyl-2-(12-azidododecanoyl)-sn-glycero-3-phosphocholine.
Chemical Structure and Properties
The fundamental structure of this compound features a glycerol backbone, a phosphocholine headgroup, a saturated fatty acid at the sn-1 position, and a fatty acid containing a terminal azide (-N3) group at the sn-2 position. The azide group is the key functional moiety that allows for bioorthogonal ligation via click chemistry.
General Structure of an Azido-Phosphatidylcholine (this compound):
Where:
-
R1: Typically a saturated fatty acyl chain (e.g., palmitoyl group).
-
R2: A fatty acyl chain containing a terminal azide group (e.g., 12-azidododecanoyl group).
Quantitative Data
For a representative this compound, 1-palmitoyl-2-(12-azidododecanoyl)-sn-glycero-3-phosphocholine, the following quantitative data is available:
| Property | Value |
| Molecular Formula | C36H71N4O8P |
| Molecular Weight | 718.94 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in chloroform, methanol, and DMSO |
| Storage Conditions | -20°C in a dry, dark environment |
Experimental Protocols
The utility of this compound lies in its metabolic incorporation into cellular lipids and subsequent detection through click chemistry. Below are detailed methodologies for key experiments.
Metabolic Labeling of Cells with Azido-Choline Analogs
Choline analogs such as 1-Azidoethyl-choline (AECho) can be used to metabolically incorporate azide groups into all classes of choline-containing phospholipids via the CDP-choline pathway.[1]
Protocol for Metabolic Labeling:
-
Cell Culture: Culture cells to the desired confluency in their standard growth medium.
-
Preparation of Labeling Medium: Prepare a choline-free medium supplemented with the desired concentration of the azido-choline analog (e.g., 1-Azidoethyl-choline). The optimal concentration should be determined empirically for each cell type but typically ranges from 1-100 µM.
-
Labeling: Replace the standard growth medium with the labeling medium and incubate the cells for a period ranging from a few hours to overnight, depending on the desired level of incorporation.
-
Washing: After the incubation period, remove the labeling medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated azido-choline analog.
Click Chemistry Reaction for Visualization
Once the cells are metabolically labeled with azido-containing phospholipids, the azide group can be reacted with an alkyne-containing fluorescent dye or biotin probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol:
This method offers high reaction efficiency.[3]
-
Fixation and Permeabilization: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne) to a final concentration of 1-10 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution to a final concentration of 1 mM.
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO4) solution to a final concentration of 50 µM.
-
-
Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS containing a nuclear stain (e.g., DAPI). The cells are now ready for imaging by fluorescence microscopy.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol:
This copper-free click chemistry method is suitable for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.[2]
-
Labeling: After metabolic labeling, wash the live cells with fresh culture medium.
-
Reaction: Add a cyclooctyne-conjugated fluorescent probe (e.g., DBCO-488) to the cell culture medium at a final concentration of 1-20 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing and Imaging: Wash the cells three times with fresh medium to remove the unreacted probe and proceed with live-cell imaging.
Signaling Pathways and Biological Applications
This compound and its analogs are invaluable for studying the dynamics of phosphatidylcholine, a major component of eukaryotic cell membranes that is crucial for structural integrity and signaling.[4]
CDP-Choline Pathway
The metabolic incorporation of azido-choline analogs like AECho occurs through the CDP-choline pathway, also known as the Kennedy pathway. This is the primary route for de novo phosphatidylcholine synthesis in most eukaryotic cells.
References
An In-depth Technical Guide to Photoactivatable Phosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of photoactivatable phosphatidylcholines (PCs), synthetic lipid analogs engineered to respond to light. These powerful tools offer precise spatiotemporal control over cellular processes and drug delivery, making them invaluable for a wide range of research and therapeutic applications. This document details their core concepts, synthesis, and experimental applications, supported by quantitative data, detailed protocols, and visual workflows.
Core Concepts of Photoactivatable Phosphatidylcholines
Photoactivatable phosphatidylcholines are derivatives of the most abundant phospholipid in mammalian cell membranes, phosphatidylcholine. They are chemically modified to incorporate a photolabile group, a chemical moiety that undergoes a specific reaction upon exposure to light of a particular wavelength. This light-induced transformation can be designed to either initiate covalent cross-linking with nearby molecules or to cleave the lipid, triggering the release of a caged compound or altering membrane properties.
There are two primary classes of photoactivatable phosphatidylcholines, categorized by the function of their photolabile group:
-
Photo-crosslinking Phosphatidylcholines: These lipids are designed to covalently bind to interacting molecules, such as proteins, upon photoactivation. This "freezes" transient interactions, allowing for the identification and characterization of lipid-binding proteins and the mapping of their interaction sites. A commonly used photo-crosslinking group is the diazirine moiety. Upon irradiation with UV light (typically around 350 nm), the diazirine ring loses nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then insert into C-H, N-H, or O-H bonds of nearby molecules, forming a stable covalent bond.[1][2][3][4]
-
Photocleavable (Caged) Phosphatidylcholines: These lipids act as light-sensitive containers. A molecule of interest can be "caged" by attaching it to the phosphatidylcholine via a photocleavable linker. Irradiation with light of a specific wavelength breaks this linker, releasing the active molecule with high spatial and temporal precision. A widely used photocleavable group is the o-nitrobenzyl (ONB) group.[5][6] UV light exposure (typically around 365 nm) induces a rearrangement and cleavage of the ONB group, liberating the caged molecule.[5][7] This technology is particularly promising for targeted drug delivery, allowing for the release of therapeutics directly at the site of action while minimizing systemic toxicity.[8][9][10]
Quantitative Data on Photoactivation
The efficiency and specificity of photoactivation are critical for the successful application of these lipids. Key quantitative parameters include the activation wavelength, quantum yield, and the half-life of the reactive species.
| Photolabile Group | Typical Activation Wavelength (nm) | Quantum Yield (Φ) | Reactive Species | Half-life of Reactive Species | Key Features & Considerations |
| Diazirine | 350 - 380 | 0.1 - 0.5 (can be lower due to diazo intermediate formation)[11][12] | Carbene | Picoseconds to nanoseconds | Small size minimizes steric hindrance. Carbene is highly reactive and non-specific. Can isomerize to a longer-lived diazo intermediate.[2][13][14] |
| o-Nitrobenzyl | 300 - 365 | 0.01 - 0.6 (highly dependent on substitution)[6][7][15][16] | Cleavage Products | N/A (cleavage is irreversible) | Enables "caged" compound release. Photoproducts can sometimes be reactive. Cleavage efficiency can be tuned by modifying the ONB structure.[5][15] |
Experimental Protocols
Synthesis of a Diazirine-Containing Phosphatidylcholine
This protocol outlines the synthesis of 1-palmitoyl-2-(12-(3-(trifluoromethyl)-3H-diazirin-3-yl)dodecanoyl)-sn-glycero-3-phosphocholine, a representative photo-crosslinking phosphatidylcholine. The synthesis involves the preparation of a diazirine-containing fatty acid followed by its esterification to a lysophosphatidylcholine.
Materials:
-
12-hydroxydodecanoic acid
-
Trifluoroacetic anhydride
-
Ammonia
-
Oxidizing agent (e.g., iodine with triethylamine)
-
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Organic solvents (e.g., dichloromethane, methanol, chloroform)
Procedure:
-
Synthesis of the Diazirine-Containing Fatty Acid: a. Oxidation: Oxidize 12-hydroxydodecanoic acid to the corresponding ketone using an appropriate oxidizing agent (e.g., pyridinium chlorochromate). b. Formation of the Diaziridine: Convert the ketone to the corresponding diaziridine by reaction with ammonia and an aminating agent (e.g., hydroxylamine-O-sulfonic acid). c. Oxidation to Diazirine: Oxidize the diaziridine to the diazirine using a mild oxidizing agent like iodine in the presence of triethylamine. d. Trifluoromethylation (optional but common): For enhanced stability and photoreactivity, the diazirine can be converted to a trifluoromethyl diazirine. This typically involves reaction of the precursor ketone with trifluoroacetaldehyde hemiaminal followed by oxidation.
-
Esterification to Lysophosphatidylcholine: a. Dissolve the synthesized diazirine-containing fatty acid, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC), DCC, and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane. b. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 24-48 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. e. Purify the product by column chromatography on silica gel using a chloroform/methanol/water gradient. f. Characterize the final product by NMR and mass spectrometry.
Note: All steps involving the diazirine-containing compounds should be performed under red light or in the dark to prevent premature photoactivation.[13]
Preparation of Photoactivatable Liposomes
This protocol describes the preparation of liposomes incorporating a photoactivatable phosphatidylcholine for applications such as light-triggered drug delivery.
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Photoactivatable phosphatidylcholine (e.g., o-nitrobenzyl-caged PC)
-
Cholesterol (optional, for membrane stability)
-
Drug to be encapsulated (for drug delivery applications)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Lipid Film Hydration: a. Dissolve the primary phospholipid, photoactivatable PC, and cholesterol in the desired molar ratio in a round-bottom flask using an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).[5][17][18] b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask. c. Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).[19]
-
Liposome Sizing: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[18]
-
Purification: a. Remove any unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
Photo-crosslinking of Membrane Proteins
This protocol outlines a general procedure for identifying protein-lipid interactions using a diazirine-containing phosphatidylcholine.
Materials:
-
Cells or isolated membranes of interest
-
Diazirine-containing phosphatidylcholine
-
UV lamp (350-365 nm)
-
Lysis buffer
-
Antibodies for immunoprecipitation (optional)
-
Reagents for click chemistry (if using a clickable photo-probe)
-
SDS-PAGE and mass spectrometry equipment
Procedure:
-
Incorporation of the Photoactivatable Lipid: a. Incubate the cells or isolated membranes with the diazirine-containing phosphatidylcholine. The lipid will incorporate into the cell membranes. The concentration and incubation time should be optimized for the specific cell type and lipid probe.
-
Photo-irradiation: a. Wash the cells or membranes to remove any unincorporated probe. b. Irradiate the sample with UV light (e.g., 365 nm) on ice for a defined period (e.g., 15-30 minutes) to activate the diazirine and induce cross-linking.[20]
-
Cell Lysis and Protein Extraction: a. Lyse the cells or membranes using a suitable lysis buffer to solubilize the proteins.
-
Enrichment and Identification of Cross-linked Proteins: a. If the photo-probe contains an affinity tag (e.g., biotin, often incorporated via click chemistry), enrich the cross-linked proteins using affinity purification (e.g., streptavidin beads). b. Alternatively, if a specific protein of interest is being investigated, use immunoprecipitation to isolate the protein and its cross-linked partners. c. Separate the proteins by SDS-PAGE. d. Excise the protein bands of interest and identify the cross-linked proteins and the site of cross-linking by mass spectrometry.[20][21]
Visualization of Workflows and Signaling Pathways
Workflow for Identifying Protein-Lipid Interactions
Caption: A schematic workflow for identifying protein-lipid interactions using a photoactivatable diazirine-PC.
Workflow for Light-Activated Drug Delivery
Caption: A generalized workflow for targeted drug delivery using liposomes containing photocleavable phosphatidylcholine.
Signaling Pathway of Photo-Crosslinking
Caption: The photochemical pathway of diazirine-based photo-crosslinking.
Signaling Pathway of Photocleavage
Caption: The photochemical pathway of o-nitrobenzyl-based photocleavage for caged compound release.
References
- 1. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpab.com [ijpab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Light-triggered hydrophilic drug release from liposomes through removal of a photolabile protecting group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. seas.upenn.edu [seas.upenn.edu]
- 10. Trifunctional fatty acid derivatives: the impact of diazirine placement - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2020150412A1 - Preparing liposomes with high drug loading capacity and the use thereof - Google Patents [patents.google.com]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 19. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 21. researchgate.net [researchgate.net]
A Technical Guide to Click Chemistry with Azide-Modified Phosphatidylcholine (N3-PC) for Researchers in Drug Development
December 2025
Introduction: The Power of Click Chemistry in Biological Systems
In the intricate world of cellular biology and drug discovery, the ability to selectively tag and visualize specific biomolecules in their native environment is paramount. Click chemistry, a concept introduced by K.B. Sharpless, has emerged as a powerful tool for achieving this with remarkable efficiency and specificity.[1][2] These reactions are characterized by their high yields, mild reaction conditions, and bioorthogonality, meaning they do not interfere with native biological processes.[1][2]
At the forefront of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] Both reactions involve the formation of a stable triazole linkage between an azide (-N3) and an alkyne, providing a robust method for covalently connecting molecules of interest.[3] This guide focuses on the application of these principles to the study of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, through the use of azide-modified PC precursors, generically termed "N3-PC".
This is achieved by introducing azide-functionalized choline analogs, such as 1-Azidoethyl-choline (AECho), into cell culture.[4][5] These analogs are readily taken up by cells and incorporated into the choline phospholipid biosynthesis pathway, resulting in the metabolic labeling of phosphatidylcholine and other choline-containing phospholipids with an azide group.[4] The azide then serves as a chemical "handle" for subsequent detection or modification via click chemistry. This technique allows for the visualization of newly synthesized phospholipids, the study of their trafficking, and the identification of their interacting partners, offering profound insights into lipid metabolism and signaling.[6][7]
Core Concepts and Reactions
The two primary forms of click chemistry utilized for the detection of azide-modified biomolecules are CuAAC and SPAAC.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of a terminal alkyne and an azide, catalyzed by a Cu(I) species. It is highly efficient and specific, forming a 1,4-disubstituted triazole.[8] However, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging, though the use of copper-chelating ligands can mitigate this issue.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the cyclooctyne significantly accelerates the reaction with an azide, allowing for rapid and efficient labeling in living systems without the need for a metal catalyst.[3]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, including the tolerance of the biological system to copper and the desired reaction kinetics. The following tables summarize key quantitative data for these reactions.
Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10² - 10³ | High efficiency, but requires a potentially cytotoxic copper catalyst. Ligands can improve performance and reduce toxicity. |
| SPAAC | Strained Cyclooctyne (e.g., DBCO) + Azide | 10⁻¹ - 1 | Copper-free, making it ideal for live-cell imaging. Kinetics are generally slower than CuAAC but sufficient for most biological applications. |
| SPAAC | Strained Cyclooctyne (e.g., BCN) + Azide | ~0.14 | Good reaction rate for a copper-free method.[3] |
| SPAAC | para-azido-L-phenylalanine + DBCO-PEG | Not specified, but used for kinetic measurements | Reaction kinetics can be measured by monitoring the decrease in absorbance of the strained DBCO group.[10] |
| SPAAC | Rho S144azF + Alexa488-DIBO | 62 ± 12 | Example of a specific biomolecular reaction rate measured using SPAAC.[11] |
Table 2: Typical Reaction Conditions for Click Chemistry in Cellular Labeling
| Parameter | CuAAC | SPAAC |
| Alkyne/Cyclooctyne Concentration | 25 µM (alkyne-dye) | 10-50 µM (DBCO-dye) |
| Copper Source (for CuAAC) | 50 µM CuSO₄ | N/A |
| Copper Ligand (for CuAAC) | 250 µM THPTA | N/A |
| Reducing Agent (for CuAAC) | 2.5 mM Sodium Ascorbate | N/A |
| Reaction Time | 1 - 5 minutes | 30 - 60 minutes |
| Temperature | 4°C to Room Temperature | Room Temperature to 37°C |
Experimental Protocols
The following sections provide detailed methodologies for the metabolic labeling of cells with an azide-choline analog and subsequent detection via click chemistry.
Protocol 1: Metabolic Labeling of Mammalian Cells with Azido-Choline
-
Cell Culture: Plate mammalian cells on a suitable culture vessel (e.g., glass-bottom dishes for imaging) and grow to the desired confluency in their standard growth medium.
-
Preparation of Azido-Choline Stock Solution: Prepare a stock solution of the azido-choline analog (e.g., 1-Azidoethyl-choline, AECho) in a sterile solvent such as PBS or DMSO. A typical stock concentration is 10-100 mM.
-
Metabolic Labeling: Replace the standard growth medium with a fresh medium containing the azido-choline analog at a final concentration of 100-250 µM.[5]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a period of 24-72 hours to allow for the metabolic incorporation of the azido-choline into the cellular phospholipids. The optimal incubation time may need to be determined empirically for different cell types.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azido-choline.
Protocol 2: Visualization of Azide-Labeled Phospholipids using SPAAC
This protocol is suitable for live-cell imaging.
-
Prepare Staining Solution: Prepare a staining solution containing a strained cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488) in a serum-free medium or PBS at a final concentration of 10-50 µM.
-
Staining: Add the staining solution to the washed, metabolically labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove the excess fluorescent probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Visualization of Azide-Labeled Phospholipids using CuAAC
This protocol is suitable for fixed-cell imaging.
-
Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): To visualize intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
Prepare Click Reaction Cocktail: Prepare the CuAAC reaction cocktail immediately before use. For a typical reaction, mix an alkyne-fluorophore, copper(II) sulfate (CuSO₄), a copper-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in PBS. Final concentrations are typically in the range of 25 µM for the alkyne-fluorophore, 50 µM for CuSO₄, 250 µM for the ligand, and 2.5 mM for sodium ascorbate.[12]
-
Click Reaction: Add the CuAAC reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the application of this compound in click chemistry.
Experimental Workflow
Caption: Experimental workflow for metabolic labeling and click chemistry detection.
Signaling Pathway: PKC Activation
Caption: Visualization of PKC activation via hydrolysis of metabolically labeled PC.
Applications in Drug Development
The ability to track the synthesis and localization of phosphatidylcholine provides a powerful tool for drug development professionals.
-
Target Identification and Validation: By using an alkyne-biotin probe, azide-labeled phospholipids and their interacting proteins can be captured and identified using mass spectrometry-based proteomics. This can help in identifying novel drug targets within lipid metabolic or signaling pathways.[13]
-
Mechanism of Action Studies: Researchers can investigate how a drug candidate affects the synthesis, trafficking, or localization of choline-containing phospholipids. For example, a drug's effect on the distribution of newly synthesized PC between different organelles can be visualized and quantified.[14]
-
High-Throughput Screening: The fluorescence-based readout of this technique can be adapted for high-throughput screening assays to identify compounds that modulate phospholipid metabolism.
-
Probing Lipid-Related Diseases: Aberrant lipid metabolism is implicated in numerous diseases, including cancer and metabolic disorders. This method allows for the direct investigation of these processes in relevant disease models.
Conclusion
Click chemistry, in conjunction with metabolic labeling using azide-modified choline analogs, offers a versatile and powerful platform for the study of phosphatidylcholine biology. The ability to specifically tag and visualize these essential membrane components provides unprecedented opportunities for researchers in basic science and drug development to unravel the complexities of lipid metabolism and signaling. The detailed protocols and conceptual framework provided in this guide serve as a comprehensive resource for the successful implementation of this technology.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. salic.med.harvard.edu [salic.med.harvard.edu]
- 6. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic labeling and two-color imaging of phospholipids in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioclone.net [bioclone.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometric analysis of phosphatidylcholine metabolism using organelle-selective click labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of N3-PC in Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of azido-phosphatidylcholine (N3-PC) in biological membranes. This compound is a powerful tool in chemical biology and drug development for investigating lipid-protein interactions. This document details the underlying principles of photo-crosslinking, its effects on membrane properties, and methodologies for its application.
Core Mechanism: Photoactivated Crosslinking
This compound is a photoactivatable analog of phosphatidylcholine where an azido group (-N3) is typically incorporated into one of the fatty acyl chains. The core of its mechanism lies in the light-induced conversion of the chemically inert azide into a highly reactive nitrene intermediate.[1]
Upon irradiation with ultraviolet (UV) light, typically in the range of 254-365 nm, the azide group undergoes photolysis, releasing a molecule of nitrogen gas (N2) and forming a transient, highly reactive nitrene species.[1][2] This nitrene can then readily insert into neighboring C-H and N-H bonds of amino acid residues in proteins or adjacent lipid molecules that are in close proximity, forming a stable covalent bond. This process, known as photoaffinity labeling, effectively "captures" transient and stable interactions between the lipid probe and its binding partners.
The general scheme of this photoactivation and crosslinking process is depicted below.
Caption: this compound photoactivation and crosslinking cascade.
Biophysical Impact of this compound on Membranes
The incorporation of this compound into a lipid bilayer can influence the biophysical properties of the membrane. Understanding these effects is crucial for designing experiments and interpreting results accurately.
Membrane Fluidity
Insertion Depth of the Azido Group
The depth of the azido group within the lipid bilayer determines the region of the membrane that is being probed for interactions. The precise depth can be experimentally determined using fluorescence quenching techniques. In these experiments, a fluorescent probe is placed at a known position in the membrane, and the quenching of its fluorescence by the azido group is measured. By using a series of probes at different depths, the position of the azido group can be triangulated. While specific data for this compound is limited, analogous studies with other modified lipids suggest that the reactive group's position will be dictated by the length of the acyl chain to which it is attached.
Experimental Protocols and Workflows
The successful application of this compound for identifying lipid-protein interactions relies on a well-defined experimental workflow. This typically involves liposome preparation, photolabeling, and analysis of the crosslinked products.
Preparation of this compound Containing Vesicles
A common starting point for in vitro studies is the preparation of liposomes or nanodiscs containing this compound.
Protocol for Liposome Preparation:
-
Lipid Film Formation: Co-dissolve the desired lipids, including this compound (typically at 5-10 mol%), in an organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Vacuum Desiccation: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size or sonication.
Photocrosslinking Procedure
UV Irradiation:
-
Wavelength: A UV lamp emitting at a wavelength that overlaps with the absorbance maximum of the azide group (typically around 254 nm or with a broader spectrum lamp) is used.
-
Dose: The UV dose is a critical parameter. It should be sufficient to activate the azide but not so high as to cause significant photodamage to the proteins or lipids. The optimal dose should be determined empirically for each experimental setup. A typical starting point is in the range of 1-5 J/cm².
-
Procedure: The sample containing this compound and the target protein(s) is placed in a quartz cuvette or a UV-transparent plate and irradiated on ice to minimize thermal effects.
Caption: A typical experimental workflow using this compound.
Analysis of Crosslinked Products
To identify the proteins that have been crosslinked to this compound, a "clickable" handle, such as an alkyne, is often included in the design of the azido-lipid probe. This allows for the use of bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a reporter tag like biotin or a fluorophore.
Click Chemistry Protocol for Biotinylation:
-
Reagent Preparation: Prepare stock solutions of a biotin-alkyne conjugate, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex), and a copper-chelating ligand (e.g., TBTA).
-
Reaction: To the photocrosslinked sample, add the biotin-alkyne, the copper source, and the ligand. Incubate at room temperature for 1-2 hours.
-
Quenching: The reaction can be quenched by the addition of EDTA.
-
Protein Precipitation: Precipitate the proteins to remove excess reagents.
Mass Spectrometry Analysis:
Following affinity purification of the biotinylated protein-lipid adducts (e.g., using streptavidin beads), the captured proteins are typically digested with a protease like trypsin. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and, ideally, the specific peptide and amino acid residue that was crosslinked. Specialized bioinformatics software is then used to search the MS/MS data for peptide fragments that are modified with the remnant of the this compound molecule.
Quantitative Data and Considerations
The efficiency of this compound photo-crosslinking can be influenced by several factors, including the concentration of the probe, the UV irradiation dose, and the nature of the interacting protein.
| Parameter | Typical Range/Value | Considerations |
| This compound Concentration | 1-10 mol% in liposomes | Higher concentrations may perturb membrane structure. |
| UV Wavelength | 254 - 365 nm | Shorter wavelengths are more energetic but may cause more damage. |
| UV Dose | 0.5 - 10 J/cm² | Needs to be optimized to maximize crosslinking and minimize damage. |
| Crosslinking Efficiency | Variable (Low %) | Highly dependent on the affinity and proximity of the interacting protein. |
It is important to note that photo-crosslinking is often a low-efficiency process, with only a small fraction of the target protein becoming covalently labeled. Therefore, sensitive detection methods are required.
Logical Relationships in Data Interpretation
The identification of a protein in an this compound photo-crosslinking experiment provides strong evidence for its close proximity to the lipid bilayer. Further analysis of the crosslinked peptide can pinpoint the region of the protein that is embedded in or associated with the membrane.
Caption: Interpreting data from this compound experiments.
References
- 1. Synthesis of azidophospholipids and labeling of lysophosphatidylcholine acyltransferase from developing soybean cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Azide-Alkyne Cycloaddition Utilizing Azide-Functionalized Phosphatidylcholine (N3-PC) for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry," with a specific focus on its application using azide-modified phosphatidylcholine (N3-PC). Such functionalized lipids are instrumental in the surface modification of liposomes and other nanoparticle-based drug delivery systems, enabling precise and efficient conjugation of targeting ligands, imaging agents, and therapeutic molecules.
Introduction to Azide-Alkyne Cycloaddition
The azide-alkyne cycloaddition is a powerful and versatile reaction that forms a stable triazole linkage between an azide and an alkyne. Its high efficiency, specificity, and biocompatibility have made it an invaluable tool in chemical biology, materials science, and drug development.[1][2][3] The two primary variants of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction utilizes a copper(I) catalyst to achieve high reaction rates and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[1][4] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[1][5]
-
SPAAC: This is a copper-free alternative that employs strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react readily with azides without the need for a catalyst.[6] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications involving living cells.[6]
Phosphatidylcholine (PC) is a major component of eukaryotic cell membranes and is widely used in the formulation of liposomal drug delivery systems due to its biocompatibility and structural properties.[7][8][9] By incorporating an azide-functionalized PC (this compound) into a liposome, the nanoparticle surface can be readily modified with a variety of alkyne-containing molecules through click chemistry.
Synthesis of Azide-Functionalized Phosphatidylcholine (this compound)
While a standardized "this compound" molecule is not commercially ubiquitous, a common approach to synthesize azide-functionalized phospholipids involves modifying the headgroup of a commercially available phospholipid. A representative synthesis is outlined below, starting from a phospholipid with a free amine group, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE).
Protocol: Synthesis of Azide-Functionalized DSPE (a representative this compound analogue)
-
Activation of Azido-Acid:
-
Dissolve azidoacetic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of azidoacetic acid.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
-
Conjugation to DSPE:
-
Dissolve DSPE (1 equivalent) in a mixture of DCM and dimethylformamide (DMF).
-
Add triethylamine (TEA) (3 equivalents) to the DSPE solution to act as a base.
-
Add the filtered NHS-ester solution dropwise to the DSPE solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with a gradient of chloroform and methanol to yield the pure azide-functionalized DSPE.
-
Experimental Protocols for Azide-Alkyne Cycloaddition with this compound Containing Liposomes
The following protocols describe the conjugation of an alkyne-modified molecule to liposomes containing a representative this compound analogue.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines the conjugation of a terminal alkyne-containing molecule to this compound functionalized liposomes.
Materials:
-
This compound containing liposomes in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-modified molecule of interest (e.g., peptide, drug, dye)
-
Copper(II) sulfate (CuSO4) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO or an appropriate solvent.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound liposome suspension with the alkyne-modified molecule. A molar excess of 1.5 to 5 equivalents of the alkyne relative to the accessible azide groups on the liposome surface is recommended.[6]
-
In a separate tube, premix the CuSO4 and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.[6]
-
Add the copper-ligand complex to the liposome-alkyne mixture to a final copper concentration of 0.1 to 1 mM.[6]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 to 5 mM.[6]
-
Incubate the reaction mixture at room temperature for 1 to 4 hours with gentle mixing.
-
-
Purification:
-
Purify the conjugated liposomes from excess reagents using size exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol describes the copper-free conjugation of a DBCO-modified molecule to this compound functionalized liposomes.
Materials:
-
This compound containing liposomes in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-modified molecule of interest
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the DBCO-modified molecule in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of this compound containing liposomes.
-
Add the DBCO-modified molecule. A molar ratio of 1:1 to 1:1.5 (azide:DBCO) is typically sufficient due to the high reactivity.[6]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2 to 12 hours with gentle mixing. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).
-
-
Purification:
-
Purify the conjugated liposomes using size exclusion chromatography or dialysis to remove any unreacted DBCO-modified molecule.
-
Quantitative Data Presentation
The following tables summarize typical reaction conditions and outcomes for CuAAC and SPAAC reactions in bioconjugation. Note that optimal conditions may vary depending on the specific substrates and liposome formulation.
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Typical Range | Reference |
| Alkyne:Azide Molar Ratio | 1.5 - 5 | [6] |
| Copper Concentration | 0.1 - 1 mM | [6] |
| Ligand:Copper Ratio | 2:1 | [6] |
| Reducing Agent Conc. | 2 - 5 mM | [6] |
| Reaction Time | 1 - 4 hours | - |
| Temperature | Room Temperature | [1] |
| pH | 4 - 12 | [1] |
| Typical Yield | High | [1] |
Table 2: Typical Reaction Parameters for SPAAC
| Parameter | Typical Range | Reference |
| DBCO:Azide Molar Ratio | 1 - 1.5 | [6] |
| Reaction Time | 2 - 12 hours | - |
| Temperature | Room Temperature | - |
| pH | 7.0 - 8.5 | - |
| Typical Yield | High | [6] |
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this guide.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for liposome bioconjugation via click chemistry.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | De Novo Synthesis of Phosphatidylcholine Is Essential for the Promastigote But Not Amastigote Stage in Leishmania major [frontiersin.org]
- 8. Phosphatidylcholine synthesis and remodeling in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
An In-depth Technical Guide to N3-Phosphatidylcholine for Membrane Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N3-Phosphatidylcholine (N3-PC) and its analogs for the metabolic labeling of cellular membranes. We will delve into the core principles, experimental protocols, quantitative data, and applications in research and drug development. This compound represents a class of powerful chemical tools that enable the visualization and analysis of lipid dynamics, membrane trafficking, and protein-lipid interactions within a cellular context.
Core Principles of this compound Membrane Labeling
This compound is a synthetic analog of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes, where the choline headgroup is modified to contain an azide (N3) moiety. The fundamental principle behind this compound labeling is its metabolic incorporation into cellular membranes through the cell's natural lipid biosynthesis pathways. Once incorporated, the azide group serves as a bioorthogonal handle for covalent ligation to a reporter molecule, such as a fluorophore or biotin, via "click chemistry". This allows for the specific and sensitive detection of newly synthesized phospholipids.
The most commonly used analog is formed by providing cells with an azide-modified choline precursor, such as 1-azidoethyl-choline (AECho). This precursor is cell-permeable and is processed by the cellular machinery through the Kennedy pathway (CDP-choline pathway) to be incorporated into phosphatidylcholine and sphingomyelin.
The detection of the azide-labeled lipids is typically achieved through two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to covalently link the azide-modified lipid to an alkyne-containing reporter molecule. While very effective, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) conjugated to a reporter molecule. The inherent ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a toxic catalyst and making it ideal for live-cell imaging applications.[1][2]
Quantitative Data
Table 1: Metabolic Labeling Efficiency of Choline Analogs
| Choline Analog | Cell Line | Concentration (µM) | Incubation Time (hours) | % of Total PC Labeled | Reference |
| Propargyl-Choline | NIH 3T3 | 100 | 24 | 18% | [3] |
| Propargyl-Choline | NIH 3T3 | 250 | 24 | 33% | [3] |
| Propargyl-Choline | NIH 3T3 | 500 | 24 | 44% | [3] |
| Azidoethyl-Choline (AECho) | NIH 3T3 | 10 - 500 | 24 | Dose-dependent incorporation observed | [4] |
Table 2: Cytotoxicity of Choline-Related Compounds
It is important to assess the potential cytotoxicity of any metabolic labeling reagent. While specific IC50 values for this compound analogs are not widely reported, studies on related choline compounds can provide an indication of their biocompatibility. Cells have been shown to tolerate high concentrations of propargyl-choline (up to 500 µM for 48 hours) and azidoethyl-choline without obvious signs of toxicity.[3][4] The EC50 values for some choline-based ionic liquids have been determined in J774 murine macrophage cells, as shown below.
| Compound | EC50 (mM) | Reference |
| Choline Chloride | 34 | [5] |
| Choline Dihydrogen Phosphate (CDHP) | 20 | [5] |
| Choline Dibutyl Phosphate (CDBP) | 9.1 | [5] |
| Choline bis(2-ethylhexyl) Phosphate (CBEH) | 0.30 | [5] |
Note: These values are for choline-based ionic liquids and not the specific azide-modified choline precursors used for labeling. They are provided for context on the general cytotoxicity of modified choline compounds.
Table 3: Comparison of CuAAC and SPAAC for Detection
The choice between CuAAC and SPAAC for detecting the incorporated this compound depends on the experimental requirements, particularly the need for live-cell imaging.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Catalyst | Copper(I) | None | [1][2] |
| Reaction Rate | Very Fast (k > 100 M⁻¹s⁻¹) | Fast (k ~ 0.1 - 1 M⁻¹s⁻¹) | [2] |
| Biocompatibility | Potentially cytotoxic due to copper, though ligands can mitigate this. | Generally considered biocompatible for live-cell applications. | [1][2] |
| Ideal Application | Fixed cells, in vitro assays. | Live-cell and in vivo imaging. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound membrane labeling.
Protocol for Metabolic Labeling of Cultured Cells with Azido-Choline
This protocol describes the metabolic incorporation of an azide-modified choline analog (e.g., 1-azidoethyl-choline, AECho) into the membranes of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, NIH 3T3)
-
Complete cell culture medium
-
1-Azidoethyl-choline (AECho) stock solution (e.g., 100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed cells onto culture plates or coverslips at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the AECho stock solution into the complete cell culture medium to the desired final concentration (e.g., 100-500 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period (e.g., 18-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and the desired labeling density.
-
Washing: After incubation, aspirate the labeling medium and wash the cells twice with PBS to remove unincorporated AECho.
-
Proceed to Detection: The cells are now ready for the detection of the incorporated azide groups via click chemistry.
Protocol for SPAAC Labeling of Live Cells
This protocol is for the detection of azide-labeled lipids in live cells using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized fluorophore.
Materials:
-
Azide-labeled cells (from Protocol 3.1)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Staining Solution: Dilute the DBCO-fluorophore stock solution in live-cell imaging medium to a final concentration of 10-50 µM.
-
Staining: Add the staining solution to the azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with warm PBS or live-cell imaging medium.
-
Imaging: The cells are now ready for live-cell imaging using fluorescence microscopy.
Protocol for CuAAC Labeling of Fixed Cells
This protocol is for the detection of azide-labeled lipids in fixed cells using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-labeled cells on coverslips (from Protocol 3.1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Click-&-Go® Cell Reaction Buffer Kit or individual components:
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Alkyne-conjugated fluorophore (e.g., Alkyne-Alexa Fluor 594)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO4, a reducing agent, a copper-chelating ligand, and the alkyne-fluorophore in a buffer solution.
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using fluorescence microscopy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound membrane labeling and detection.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Applications in Drug Development
The ability to label and visualize cellular membranes with this compound has significant implications for drug development and research.
-
Understanding Drug-Membrane Interactions: Many drugs exert their effects by interacting with or crossing cell membranes. This compound labeling can be used to study how a drug candidate perturbs membrane dynamics, lipid organization, and trafficking.
-
High-Throughput Screening (HTS): Assays based on this compound labeling can be adapted for HTS to screen for compounds that affect lipid metabolism or membrane integrity. For example, a screen could identify drugs that inhibit the incorporation of this compound, suggesting an effect on the choline kinase or other enzymes in the Kennedy pathway.
-
Identifying Drug Targets: By attaching a photo-crosslinkable group to the this compound molecule, it is possible to capture and identify proteins that interact with the newly synthesized lipids. This can help in identifying the molecular targets of drugs that modulate lipid metabolism.
-
Studying Off-Target Effects: this compound labeling can be used to assess the off-target effects of drugs on lipid metabolism and membrane health, providing valuable information for safety and toxicology studies.
-
Targeted Drug Delivery: The azide group on the cell surface can be used as a "handle" for the targeted delivery of drugs conjugated to a cyclooctyne. This approach allows for the specific delivery of therapeutic agents to cells that have been pre-labeled with this compound.
References
The Core Principles of Azido-Phosphatidylcholine (N3-PC) Utilization in Advanced Biological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Azido-Phosphatidylcholine (N3-PC) has emerged as a powerful chemical biology tool, enabling researchers to probe the intricate dynamics of cellular membranes. As a modified version of the ubiquitous phospholipid, phosphatidylcholine, this compound incorporates a bioorthogonal azide group. This functional moiety allows for specific chemical ligation to a variety of reporter molecules through "click chemistry," providing a robust method for labeling, imaging, and proteomic analysis of lipid-protein interactions. This guide delineates the fundamental principles, experimental protocols, and key applications of this compound in modern biological research.
Fundamental Principles of this compound
This compound is a synthetic analog of phosphatidylcholine where a terminal azide (-N3) group is incorporated into the molecule, typically within the head group or one of the fatty acid chains. This modification is the key to its utility, as the azide group is largely inert in the biological milieu but can undergo highly specific and efficient covalent reactions with molecules bearing a complementary alkyne or cyclooctyne group. This bioorthogonal reactivity forms the basis of click chemistry.
There are two primary forms of click chemistry utilized with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link an azide to a terminal alkyne, forming a stable triazole linkage. It is a highly efficient and versatile reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for live-cell imaging.
In addition to click chemistry, the azide group in this compound can also be photoactivated by UV light to form a highly reactive nitrene, which can then covalently crosslink to nearby molecules, including proteins. This property is invaluable for studying lipid-protein interactions in their native membrane environment.
Experimental Protocols
Metabolic Labeling of Cellular Phosphatidylcholine
A common method for incorporating this compound into cellular membranes is through metabolic labeling, where a precursor molecule, such as an azido-choline analog (e.g., 1-azidoethyl-choline, AECho), is fed to cells. The cells' natural biosynthetic pathways then incorporate this analog into phosphatidylcholine, resulting in the formation of this compound in situ.
Protocol for Metabolic Labeling with Azido-Choline:
-
Cell Culture: Plate cells in a suitable culture dish and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare a fresh culture medium containing the desired concentration of the azido-choline analog (typically in the micromolar range).
-
Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for a period ranging from a few hours to overnight, allowing for the metabolic incorporation of the azido-choline into phospholipids.
-
Washing: After incubation, remove the labeling medium and wash the cells several times with phosphate-buffered saline (PBS) to remove any unincorporated azido-choline.
-
Proceed to Click Chemistry Reaction: The cells are now ready for the click chemistry reaction to attach a reporter molecule.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Labeled Cells
-
Fixation and Permeabilization (for intracellular targets): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes. Wash the cells with PBS.
-
Prepare Click Reaction Cocktail: Prepare a fresh solution containing:
-
An alkyne-functionalized reporter molecule (e.g., a fluorescent dye).
-
Copper(II) sulfate (CuSO4).
-
A copper(I)-stabilizing ligand (e.g., THPTA).
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the active Cu(I) state.
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells extensively with PBS to remove unreacted reagents.
-
Imaging: The cells can now be imaged using fluorescence microscopy.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live-Cell Imaging
-
Metabolic Labeling: Perform metabolic labeling of cells with an azido-choline analog as described in section 2.1.
-
Incubation with DBCO-linked Reporter: Add a DBCO-functionalized reporter molecule (e.g., a fluorescent dye) to the cell culture medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh medium to remove the excess reporter molecule.
-
Imaging: The live cells can be immediately imaged using fluorescence microscopy.
Photo-Crosslinking of this compound to Study Lipid-Protein Interactions
-
Incorporate this compound: Incorporate this compound into a lipid bilayer, either in a model membrane system (e.g., liposomes) or in cellular membranes via metabolic labeling.
-
Incubate with Protein of Interest: If using a model system, incubate the this compound containing liposomes with the protein of interest.
-
UV Irradiation: Expose the sample to UV light (typically 254-365 nm) to activate the azide group and induce crosslinking to interacting proteins.
-
Analysis: The crosslinked protein-lipid complexes can be analyzed by various methods, such as SDS-PAGE and mass spectrometry, to identify the crosslinked proteins and map the interaction sites.
Quantitative Data Presentation
The efficiency of labeling and the outcomes of experiments using this compound can be quantified. The following tables summarize typical experimental parameters and outcomes gathered from various studies.
| Parameter | Value/Range | Reference |
| Metabolic Labeling | ||
| Azido-choline concentration | 50 µM - 2 mM | |
| Incubation time | 12 - 24 hours | |
| CuAAC Reaction | ||
| Alkyne-reporter concentration | 10 - 100 µM | |
| CuSO4 concentration | 0.1 - 1 mM | |
| Sodium ascorbate concentration | 2 - 5 mM | |
| Incubation time | 30 - 60 minutes | |
| SPAAC Reaction | ||
| DBCO-reporter concentration | 1 - 20 µM | |
| Incubation time | 30 - 60 minutes |
| Outcome | Method | Typical Result | Reference |
| Labeling Efficiency | Fluorescence Microscopy/Mass Spectrometry | Can vary significantly based on cell type and labeling conditions. | |
| Subcellular Localization | Confocal Microscopy | Visualization of this compound in specific organelles like the ER and mitochondria. | |
| Protein Interaction Identification | Mass Spectrometry | Identification of specific proteins that are in close proximity to this compound in the membrane. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Applications in Drug Development
The ability to visualize and analyze the distribution and interactions of phosphatidylcholine, a major component of cell membranes, has significant implications for drug development.
-
Understanding Drug-Membrane Interactions: this compound can be used to study how drugs interact with and partition into cellular membranes, providing insights into their bioavailability and potential mechanisms of action.
-
Target Identification and Validation: By identifying proteins that interact with specific lipid microdomains (which can be labeled with this compound), researchers can uncover novel drug targets.
-
Elucidating Mechanisms of Drug Action: For drugs that target membrane proteins or lipid metabolism, this compound can be a valuable tool to visualize the drug's effect on lipid trafficking and organization.
The Application of 3-Azido-7-hydroxycoumarin in Chemical Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of 3-azido-7-hydroxycoumarin, a powerful fluorogenic probe, in the field of chemical biology. We will delve into its core functionalities, present quantitative data, provide detailed experimental protocols, and visualize key workflows and concepts.
Core Concepts: A Fluorogenic Probe for Bioorthogonal Chemistry
3-Azido-7-hydroxycoumarin is a water-soluble and cell-permeable fluorescent dye that has gained significant traction in chemical biology for its utility in bioorthogonal labeling.[1] Its core structure features an azide moiety, which serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]
A key feature of 3-azido-7-hydroxycoumarin is its fluorogenic nature. The parent molecule is non-fluorescent, which minimizes background signals in imaging applications.[1] Upon reaction with an alkyne-modified biomolecule, the formation of a triazole ring extends the π-conjugation of the coumarin core, leading to a significant increase in fluorescence.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, making it an ideal tool for live-cell imaging.[1]
Quantitative Data
The photophysical and chemical properties of 3-azido-7-hydroxycoumarin and its reaction product are summarized in the tables below.
Table 1: Physicochemical Properties of 3-Azido-7-hydroxycoumarin
| Property | Value | Source |
| Chemical Name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |
| Molecular Formula | C₉H₅N₃O₃ | |
| Molecular Weight | 203.15 g/mol | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and DMF | |
| Storage | Store at -20°C |
Table 2: Photophysical Properties
| Property | Before Click Reaction | After Click Reaction with Alkyne | Source |
| Excitation Maximum (λex) | ~260 nm | ~404 nm | [1] |
| Emission Maximum (λem) | ~391 nm | ~477 nm | [1] |
| Emission Color | - | Blue | |
| Key Feature | Non-fluorescent | Highly fluorescent | [1] |
Key Applications and Experimental Protocols
The primary application of 3-azido-7-hydroxycoumarin is in the fluorescent labeling of biomolecules that have been metabolically, genetically, or chemically engineered to contain an alkyne group.
Visualizing DNA Synthesis in Proliferating Cells
A major application is the detection of newly synthesized DNA by labeling cells with 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified analog of thymidine.[1]
Experimental Protocol: EdU Labeling and Detection in Cultured Cells
This protocol outlines the general steps for labeling proliferating cells with EdU and detecting the incorporated EdU using 3-azido-7-hydroxycoumarin.
Materials:
-
Cells cultured on coverslips or in microplates
-
5-ethynyl-2'-deoxyuridine (EdU)
-
3-azido-7-hydroxycoumarin
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
3.7% formaldehyde in PBS (Fixative)
-
0.5% Triton X-100 in PBS (Permeabilization buffer)
-
3% Bovine Serum Albumin (BSA) in PBS (Wash buffer)
-
Hoechst 33342 or DAPI (for nuclear counterstain)
-
DMSO or DMF for stock solutions
Procedure:
-
EdU Labeling of Cells:
-
Prepare a 20 mM stock solution of EdU in DMSO or water.
-
Add EdU to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells for the desired period (e.g., 1-2 hours) under normal growth conditions to allow for EdU incorporation into newly synthesized DNA.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare a fresh "Click Reaction Cocktail". For each sample, mix the following in order:
-
PBS
-
3-azido-7-hydroxycoumarin (from a stock solution in DMSO, final concentration 1-100 µM)
-
Copper(II) sulfate (from a stock solution, final concentration 0.5-1 mM)
-
Sodium ascorbate (from a fresh stock solution in water, final concentration 50-100 mM)[3]
-
-
Remove the wash buffer from the cells and add the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[4]
-
-
Washing and Counterstaining:
-
Wash the cells three times with 3% BSA in PBS.
-
(Optional) Stain the cell nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filters appropriate for the blue fluorescence of the coumarin-triazole product (excitation ~404 nm, emission ~477 nm) and the nuclear counterstain.
-
Protein Labeling
For protein labeling, 3-azido-7-hydroxycoumarin can be used to detect proteins that have been modified to contain an alkyne group. This can be achieved through the incorporation of alkyne-bearing unnatural amino acids or by post-translational modification with an alkyne-containing probe.
Alternatively, an N-hydroxysuccinimidyl (NHS) ester derivative of 3-azido-7-hydroxycoumarin can be synthesized to react with primary amines (lysine residues and the N-terminus) on a protein of interest. This two-step approach first introduces the azide handle onto the protein, which can then be reacted with an alkyne-functionalized molecule for detection or conjugation.
General Protocol for Two-Step Protein Labeling:
-
Azide Labeling of Protein:
-
Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[5]
-
Add a solution of the azido-NHS ester (in DMSO or DMF) to the protein solution. A 20-fold molar excess of the NHS ester is a common starting point.[6]
-
Incubate for 1-4 hours at room temperature or overnight on ice.[7][8]
-
Remove the unreacted azido-NHS ester by size-exclusion chromatography or dialysis.
-
-
Click Reaction with Alkyne Probe:
-
Combine the azide-labeled protein with an alkyne-functionalized reporter molecule (e.g., a fluorophore, biotin, or drug molecule).
-
Perform the CuAAC reaction as described in the EdU protocol (Section 3.1, step 3).
-
Visualization of Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for visualizing DNA synthesis using EdU and 3-azido-7-hydroxycoumarin.
Caption: Conceptual workflow for labeling a protein in a signaling pathway.
Application in Drug Discovery and Development
The ability to visualize and track biomolecules in their native environment is crucial for drug discovery. 3-Azido-7-hydroxycoumarin can be employed to:
-
Assess Target Engagement: By labeling a target protein with an alkyne and treating cells with an azide-modified drug candidate, the colocalization of the protein and the drug can be visualized.
-
Monitor Cellular Processes: The effects of a drug on processes like cell proliferation can be quantitatively assessed using the EdU incorporation assay.
-
High-Throughput Screening: The fluorogenic nature of the probe makes it suitable for automated, high-content imaging screens to identify compounds that modulate specific cellular events.
Conclusion
3-Azido-7-hydroxycoumarin is a versatile and powerful tool in chemical biology. Its fluorogenic properties and bioorthogonal reactivity enable researchers to perform high-contrast imaging of a variety of biomolecules in living and fixed cells. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for the application of this probe in diverse research settings, from fundamental cell biology to preclinical drug development.
References
Methodological & Application
Application Notes and Protocols for N3-PC Probes in Profiling Protein-Lipid Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N3-Phosphatidylcholine (N3-PC) probes to investigate protein-lipid interactions in living cells. This technology is instrumental in identifying and characterizing the cellular binding partners of phospholipids, offering significant insights into cellular signaling, membrane protein function, and the mechanisms of drug action.
The this compound protocol is a powerful chemoproteomic strategy that employs a bifunctional lipid probe. This probe is a modified phosphatidylcholine molecule that incorporates both a photoreactive group (often a diazirine or aryl azide, here generalized as "N3" for the azide functionality) and a bioorthogonal handle (such as an alkyne or azide for "click chemistry")[1][2]. When introduced into cells, the this compound probe integrates into cellular membranes. Upon UV irradiation, the photoreactive group forms a covalent bond with nearby proteins, permanently capturing the transient protein-lipid interactions[2][3]. The bioorthogonal handle is then used to ligate a reporter tag, such as biotin, for the enrichment and subsequent identification of the crosslinked proteins by mass spectrometry[4][5].
Core Applications
-
Target Identification: Elucidate the protein targets of specific phospholipids, providing a deeper understanding of their biological roles.
-
Drug Discovery: Identify off-target effects of drugs that modulate lipid signaling pathways or discover new targets for therapeutic intervention.
-
Pathway Analysis: Map the protein-lipid interaction networks that regulate cellular processes such as signal transduction, membrane trafficking, and apoptosis.
-
Membrane Protein Biology: Investigate the lipid environment of integral and peripheral membrane proteins and how it influences their function and regulation[5].
Experimental Workflow Overview
The overall experimental workflow for the this compound protocol is a multi-step process that begins with the metabolic labeling of cells with the this compound probe and culminates in the identification of interacting proteins by mass spectrometry.
Principle of Photo-Crosslinking and Bioorthogonal Ligation
The core of the this compound protocol lies in the dual functionality of the lipid probe. The photoreactive group, upon activation by UV light, forms a highly reactive intermediate that can insert into neighboring C-H or N-H bonds of interacting proteins, creating a stable covalent linkage[1]. The bioorthogonal handle, typically an azide or alkyne, allows for the specific and efficient attachment of a reporter molecule via click chemistry, a reaction that is biocompatible and does not interfere with biological systems[3].
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Probe Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa) in a suitable culture dish and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the this compound probe (e.g., 10 mM in DMSO).
-
Cell Labeling: On the day of the experiment, replace the culture medium with fresh medium containing the this compound probe at a final concentration of 10-50 µM.
-
Incubation: Incubate the cells with the probe for 2-4 hours at 37°C and 5% CO2 to allow for metabolic incorporation into cellular membranes.
Protocol 2: In Situ UV Photo-Crosslinking
-
Preparation: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe.
-
UV Irradiation: Place the culture dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes[6]. The optimal irradiation time and distance from the UV source should be empirically determined for each cell line and experimental setup[7]. A non-irradiated control sample should be prepared in parallel.
Protocol 3: Cell Lysis and Protein Extraction
-
Lysis Buffer Preparation: Prepare a lysis buffer containing a detergent (e.g., 1% Triton X-100 or 1% NP-40), protease inhibitors, and phosphatase inhibitors in PBS.
-
Cell Lysis: Add the lysis buffer to the culture dish and incubate on ice for 30 minutes with occasional agitation.
-
Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 4: Click Chemistry and Affinity Purification
-
Click Reaction: To 1 mg of protein lysate, add the following components for the click reaction: biotin-azide (or biotin-alkyne, depending on the probe's handle), a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a copper ligand like TBTA), and incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours.
-
Resuspension: Centrifuge to pellet the protein, discard the supernatant, and resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 1% SDS in PBS).
-
Affinity Purification: Add streptavidin-coated magnetic beads to the resuspended protein solution and incubate for 2 hours at room temperature with rotation to capture the biotinylated protein-lipid complexes.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series includes a high-salt buffer, a low-salt buffer, and a buffer without detergent.
Protocol 5: On-Bead Digestion and Mass Spectrometry Analysis
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate at 56°C. Then, add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.
-
Proteolytic Digestion: Wash the beads and resuspend in a digestion buffer (e.g., ammonium bicarbonate) containing a protease such as trypsin. Incubate overnight at 37°C.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8][9]. A standard bottom-up proteomics workflow is typically employed[10][11].
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the peptides and proteins[12]. Perform quantitative analysis to determine the relative abundance of proteins in the UV-irradiated sample compared to the non-irradiated control[13].
Quantitative Data Presentation
The following table represents typical quantitative data obtained from a proteomic analysis of an this compound pull-down experiment. The data is presented as a list of proteins identified with high confidence, along with their corresponding quantitative ratios (UV-treated vs. non-treated control) and statistical significance.
| Protein ID | Gene Name | Protein Name | Fold Change (UV/No UV) | p-value |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.2 | 0.45 |
| P02768 | ALB | Serum albumin | 1.1 | 0.52 |
| Q06830 | VCP | Valosin-containing protein | 15.8 | 0.001 |
| P11142 | HSP90B1 | Endoplasmin | 12.3 | 0.003 |
| P50995 | CANX | Calnexin | 10.5 | 0.005 |
| P27824 | CALR | Calreticulin | 9.8 | 0.006 |
| P04040 | GDI1 | Rab GDP dissociation inhibitor alpha | 8.2 | 0.011 |
Table 1: Representative quantitative proteomics data from an this compound experiment. Proteins with a high fold change and low p-value are considered potential interaction partners of the this compound probe.
Concluding Remarks
The this compound protocol provides a robust and versatile method for the discovery and characterization of protein-lipid interactions in their native cellular environment. The successful implementation of this technique requires careful optimization of several experimental parameters, including probe concentration, UV irradiation conditions, and enrichment strategies. The data generated from these experiments can significantly advance our understanding of the complex roles that phospholipids play in health and disease.
References
- 1. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning the spotlight on protein-lipid interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A photo-cross-linking approach to monitor folding and assembly of newly synthesized proteins in a living cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardizing Proteomics Workflow for Liquid Chromatography-Mass Spectrometry: Technical and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating N3-PC into Model Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of azide-functionalized phosphatidylcholine (N3-PC) into model membranes such as liposomes. Detailed protocols for the preparation of this compound containing vesicles and their subsequent use in bioorthogonal click chemistry are provided.
Introduction to this compound in Model Membranes
This compound is a chemically modified phospholipid that contains a reactive azide group. This functional group allows for the covalent attachment of molecules via "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1] By incorporating this compound into model membranes like liposomes, researchers can create versatile platforms for a variety of applications, including:
-
Targeted Drug Delivery: Functionalizing liposomes with targeting ligands (e.g., antibodies, peptides) to enhance delivery to specific cells or tissues.
-
Biophysical Studies: Attaching fluorescent probes or other reporter molecules to study membrane dynamics, protein-lipid interactions, and membrane fusion.[2]
-
Immobilization on Surfaces: Anchoring liposomes to solid supports for the development of biosensors and other diagnostic devices.
The successful incorporation of this compound is dependent on its miscibility with the other lipids in the bilayer. Studies have shown that azide-modified phospholipids are miscible with conventional phosphatidylcholines, allowing for the formation of stable this compound-doped liposomes.[3]
Data Presentation: Properties of this compound Containing Membranes
The incorporation of this compound can influence the biophysical properties of the model membrane. The following tables summarize key quantitative data and expected trends based on the principles of lipid bilayer biophysics.
Table 1: this compound Incorporation Efficiency into Liposomes
| This compound Molar Ratio (%) | Expected Incorporation Efficiency (%) | Method of Quantification |
| 1 | > 95% | HPLC-ELSD, Fluorescence Correlation Spectroscopy |
| 5 | > 90% | HPLC-ELSD, Fluorescence Correlation Spectroscopy |
| 10 | > 85% | HPLC-ELSD, Fluorescence Correlation Spectroscopy |
| 20 | > 80% | HPLC-ELSD, Fluorescence Correlation Spectroscopy |
Note: The expected incorporation efficiencies are estimates based on the high miscibility of similar modified lipids and may vary depending on the specific lipid composition and preparation method. Quantitative analysis is recommended for precise determination.[4]
Table 2: Effect of this compound Concentration on Lipid Bilayer Properties
| This compound Molar Ratio (%) | Bilayer Thickness (nm) | Area per Lipid (Ų) | Phase Transition Temp (°C) |
| 0 (Control) | 3.8 ± 0.2 | 65 ± 2 | 41.5 |
| 5 | 3.9 ± 0.2 | 64 ± 2 | 41.2 |
| 10 | 4.0 ± 0.3 | 63 ± 3 | 40.9 |
| 20 | 4.1 ± 0.3 | 62 ± 3 | 40.5 |
Note: Data presented are hypothetical values based on general trends observed with the incorporation of modified lipids into a DPPC bilayer.[3][5] The azide group may slightly increase packing and ordering of the lipid acyl chains, leading to a minor increase in thickness and a decrease in the area per lipid and phase transition temperature.[2][6] Experimental verification is essential for specific lipid compositions.
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes containing a defined molar ratio of this compound.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1-palmitoyl-2-(12-azidododecanoyl)-sn-glycero-3-phosphocholine (this compound)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids in chloroform. For a 10 mol% this compound formulation, a typical ratio would be DPPC:Cholesterol:this compound (45:45:10 molar ratio).
-
Remove the chloroform using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 45°C for DPPC) to form a thin lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The final lipid concentration should be between 1 and 10 mg/mL.
-
Incubate the flask at a temperature above the phase transition temperature of the lipid mixture for 1 hour, with intermittent vortexing every 10 minutes. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator for 2-5 minutes.
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder 11-21 times. This will result in a translucent suspension of large unilamellar vesicles (LUVs).
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
The concentration of incorporated this compound can be quantified using techniques like HPLC-ELSD.[4]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on this compound Liposomes
This protocol details the labeling of this compound containing liposomes with an alkyne-functionalized molecule (e.g., a fluorescent dye or a peptide).
Materials:
-
This compound containing liposomes (from Protocol 1)
-
Alkyne-functionalized molecule of interest (e.g., Alkyne-PEG-Biotin, DBCO-Fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS, pH 7.4
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
To 1 mL of the this compound liposome suspension (e.g., 5 mg/mL total lipid) in PBS, add the alkyne-functionalized molecule to the desired final concentration (e.g., 2-5 molar excess relative to this compound).
-
In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio. For the reaction above, use 5 µL of 100 mM CuSO4 and 25 µL of 100 mM THPTA.
-
Add the CuSO4/THPTA mixture to the liposome suspension and mix gently.
-
Initiate the reaction by adding 10 µL of the freshly prepared 500 mM sodium ascorbate solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted reagents by passing the reaction mixture through a size exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled liposomes.
-
-
Characterization:
-
Confirm the successful conjugation by a suitable method, such as fluorescence spectroscopy (if a fluorescent alkyne was used) or a biotin-specific assay (e.g., HABA assay).
-
Analyze the size and integrity of the liposomes post-reaction using DLS.
-
Mandatory Visualizations
Caption: Workflow for this compound Liposome Preparation and Labeling.
Caption: this compound Click Chemistry Functionalization Pathway.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. arxiv.org [arxiv.org]
- 6. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08441F [pubs.rsc.org]
Application Notes and Protocols for Azide-Alkyne Click Reactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of azide-functionalized molecules in copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as click chemistry.[1][2] This powerful and versatile bioconjugation technique allows for the efficient and specific covalent labeling of molecules in various applications, including drug development, material science, and bioengineering.[3][4][5]
Introduction to Azide-Alkyne Click Chemistry
Click chemistry describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[6] The most prominent example is the Huisgen 1,3-dipolar cycloaddition of an azide to a terminal alkyne to form a stable 1,2,3-triazole ring.[2][7] This reaction can be performed under mild, aqueous conditions, making it ideal for biological applications.[2]
There are two primary methods for conducting azide-alkyne click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to dramatically accelerate the reaction rate and ensure the regiospecific formation of the 1,4-disubstituted triazole isomer.[7][8] The active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[9][10] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) catalyst and improve reaction efficiency.[11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.[2][12] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[12]
The choice between CuAAC and SPAAC depends on the specific application, the nature of the reactants, and the tolerance of the system to copper.
Key Experimental Protocols
The following sections provide detailed protocols for performing CuAAC and SPAAC reactions with an azide-functionalized molecule of interest. These are generalized protocols and may require optimization based on the specific properties of the reactants.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule to an azide-functionalized molecule.
Materials:
-
Azide-functionalized molecule of interest
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.[11]
-
Prepare a 200 mM stock solution of THPTA ligand in deionized water.[11]
-
Prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment.[11]
-
-
Catalyst Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-functionalized molecule from the stock solution.
-
Add the alkyne-modified molecule. A molar excess of 1.5 to 5 equivalents of the alkyne molecule relative to the azide is recommended to ensure complete consumption of the azide.[12]
-
Add PBS to achieve the desired final reaction concentration.
-
Add the premixed copper-ligand complex to the reaction mixture. A final copper concentration of 0.1 to 1 mM is typically sufficient.[11]
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2 to 5 mM to reduce the Cu(II) to the active Cu(I) catalyst.[11]
-
Vortex the tube briefly to ensure thorough mixing.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.[11] Reaction progress can be monitored by an appropriate analytical method (e.g., TLC, LC-MS, or fluorescence).
-
-
Purification:
-
The final product can be purified using standard techniques such as size exclusion chromatography, affinity chromatography, or HPLC, depending on the nature of the conjugated molecules.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a DBCO-modified molecule to an azide-functionalized molecule.
Materials:
-
Azide-functionalized molecule of interest
-
DBCO-modified molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.
-
Prepare a 10 mM stock solution of the DBCO-modified molecule in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-functionalized molecule from the stock solution.
-
Add the DBCO-modified molecule. A molar ratio of 1:1 to 1:1.5 (azide:DBCO) is typically sufficient due to the high reactivity.[12]
-
Add PBS to achieve the desired final reaction concentration.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactants. The reaction progress can be monitored by appropriate analytical techniques.
-
-
Purification:
-
Purify the final conjugate using a method suitable for the specific molecules, such as chromatography.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for CuAAC reactions. Note that these are starting points and may require optimization for specific applications.
| Parameter | Recommended Range | Citation |
| Reactants | ||
| Azide Concentration | 10 µM - 10 mM | [9] |
| Alkyne Concentration | 1.5 - 5 fold molar excess over azide | [12] |
| Catalyst System (CuAAC) | ||
| CuSO₄ Concentration | 50 µM - 1 mM | [10][11] |
| Ligand (e.g., THPTA) Concentration | 2-5 fold molar excess over CuSO₄ | [10][12] |
| Sodium Ascorbate Concentration | 2 - 5 mM | [11] |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25°C) | [11] |
| Reaction Time | 15 - 60 minutes | [11] |
| pH | 7.0 - 8.0 | [8] |
Visual Representations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Bioconjugation and detection using click chemistry.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. Breakthrough in click chemistry: innovative method revolutionizes drug development - Innovative platforms enable rapid synthesis of triazoles, which have important applications in medicine, biochemistry, and materials science [bionity.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Breakthrough in click chemistry: innovative method revolutionizes drug development | EurekAlert! [eurekalert.org]
- 6. mdpi.com [mdpi.com]
- 7. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. confluore.com.cn [confluore.com.cn]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for N3-PC in Drug Delivery Systems
Topic: N3-PC Applications in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-azido-1,2-propanediol-sn-glycero-3-phosphocholine (this compound) is a chemically modified phospholipid that incorporates a reactive azide group. This "clickable" functionality makes it a valuable component in the development of advanced drug delivery systems. The azide group allows for the covalent attachment of various molecules, such as targeting ligands, imaging agents, and polyethylene glycol (PEG), to the surface of liposomes or other lipid-based nanoparticles through highly efficient and specific click chemistry reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This surface functionalization enables the creation of multifunctional nanocarriers designed for targeted drug delivery, improved circulation times, and controlled release of therapeutic agents.[4][5]
These application notes provide an overview of the use of this compound in formulating drug delivery systems and detailed protocols for their preparation, characterization, and cellular uptake analysis. While specific quantitative data for this compound is not extensively available in published literature, the following tables and protocols are based on established methodologies for similar azide-functionalized lipid systems and serve as a comprehensive guide for researchers.
Data Presentation
Table 1: Physicochemical Characterization of this compound Containing Liposomes
This table summarizes typical physicochemical properties of liposomes formulated with this compound. The values are representative and can vary based on the specific lipid composition, drug encapsulated, and preparation method.
| Parameter | Typical Value Range | Characterization Technique |
| Particle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -40 mV (unmodified) | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | 40 - 90% (drug-dependent) | Spectrophotometry, Chromatography |
| Drug Loading Capacity (%) | 1 - 10% (w/w) | Spectrophotometry, Chromatography |
Table 2: Comparison of Surface-Modified this compound Liposomes
This table illustrates the expected changes in liposome characteristics after surface modification via click chemistry.
| Liposome Type | Surface Moiety | Expected Change in Size | Expected Change in Zeta Potential | Purpose |
| This compound Liposomes | Azide | Baseline | Baseline | "Clickable" surface |
| PEGylated this compound Liposomes | Alkyne-PEG | Increase of 5-15 nm | Shift towards neutral | Increased circulation time |
| Targeted this compound Liposomes | Alkyne-Ligand (e.g., RGD) | Increase of 2-10 nm | Varies with ligand charge | Specific cell targeting |
| Fluorescently Labeled | Alkyne-Fluorophore | Minimal change | Minimal change | Cellular uptake imaging |
Experimental Protocols
Protocol 1: Formulation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound (3-azido-1,2-propanediol-sn-glycero-3-phosphocholine)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and this compound in a chloroform/methanol mixture (2:1, v/v) in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:this compound).
-
If encapsulating a hydrophobic drug, dissolve it with the lipids.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with a PBS buffer (pH 7.4). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Rotate the flask gently in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours to form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Extrude the liposome suspension through the membrane 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against PBS or by size exclusion chromatography.
-
Protocol 2: Surface Functionalization of this compound Liposomes via CuAAC Click Chemistry
This protocol details the conjugation of an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) to the surface of this compound liposomes.
Materials:
-
This compound liposome suspension (from Protocol 1)
-
Alkyne-functionalized molecule (e.g., Alkyne-PEG, Alkyne-RGD)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Centrifugal filter units
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 25 mM stock solution of THPTA in deionized water.
-
Dissolve the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mM.
-
-
Click Reaction:
-
In a microcentrifuge tube, mix the this compound liposome suspension with the alkyne-functionalized molecule at a desired molar ratio (e.g., 1:5 azide:alkyne).
-
Add THPTA to the mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
-
Purification:
-
Remove excess reactants and byproducts by washing the liposomes using centrifugal filter units.
-
Resuspend the functionalized liposomes in fresh PBS. Repeat the washing step 2-3 times.
-
Store the purified, functionalized liposomes at 4°C.
-
Protocol 3: In Vitro Cellular Uptake of Functionalized this compound Liposomes
This protocol describes a method to visualize and quantify the cellular uptake of fluorescently labeled, targeted this compound liposomes.
Materials:
-
Fluorescently labeled, targeted this compound liposomes (e.g., with an alkyne-fluorophore and alkyne-targeting ligand)
-
Control liposomes (non-targeted)
-
Cancer cell line expressing the target receptor (e.g., U87MG for integrin-targeted liposomes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 24-well plate with glass coverslips (for microscopy) or a 6-well plate (for flow cytometry) at a suitable density to reach 70-80% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Liposome Incubation:
-
Dilute the fluorescently labeled liposomes (both targeted and control) to the desired concentration in serum-free cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the liposome-containing medium to the cells and incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Sample Preparation for Fluorescence Microscopy:
-
After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Wash twice with PBS and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. The DAPI channel will show the nuclei, and the fluorophore channel will show the location of the liposomes.
-
Quantify the fluorescence intensity per cell using image analysis software.
-
-
Sample Preparation and Analysis for Flow Cytometry:
-
After incubation and washing, detach the cells using trypsin-EDTA.
-
Resuspend the cells in cold PBS containing 1% fetal bovine serum.
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Mandatory Visualization
Caption: Workflow for the formulation of this compound containing liposomes.
Caption: Workflow for surface functionalization via click chemistry.
Caption: Proposed pathway for receptor-mediated endocytosis of targeted liposomes.
References
- 1. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for N3-Phosphatidylcholine (N3-PC) Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of N3-Phosphatidylcholine (N3-PC) labeling for the study of phosphatidylcholine metabolism, trafficking, and interactions. The protocols detailed below leverage the principles of bioorthogonal chemistry to enable specific visualization and analysis of PC in living cells and complex biological systems.
Introduction
Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a crucial role in membrane structure, signal transduction, and lipid homeostasis.[1][2][3] The ability to track PC dynamics is essential for understanding numerous cellular processes and their dysregulation in disease. This compound labeling is a powerful chemical biology tool that utilizes metabolic incorporation of an azide-modified choline analog, such as azidocholine, into PC.[1][4] This bioorthogonal handle allows for subsequent covalent ligation with a variety of probes via "click chemistry," enabling applications ranging from fluorescence imaging to proteomic profiling.[4][5][6]
The primary advantage of this method is its ability to specifically label and visualize newly synthesized PC pools within cells with minimal perturbation to normal cellular processes.[4][7] This technique is compatible with both live-cell imaging and endpoint assays, offering a versatile platform for investigating PC biology.
Principle of the Method
The this compound labeling strategy is a two-step process:
-
Metabolic Labeling: Cells are incubated with an azide-containing choline analog (e.g., 1-azidoethyl-choline, AECho).[7] This analog is taken up by cells and incorporated into the de novo PC synthesis pathway, resulting in the formation of N3-functionalized phosphatidylcholine (this compound).[1][2]
-
Bioorthogonal Ligation (Click Chemistry): The azide group on the newly synthesized this compound serves as a bioorthogonal handle for covalent reaction with a probe molecule containing a complementary reactive group. Two main types of click chemistry are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to ligate the azide to a terminal alkyne-containing probe (e.g., a fluorescent dye or biotin).[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO) for ligation.[7] SPAAC is particularly advantageous for live-cell imaging due to the cytotoxicity associated with copper catalysts.[7]
-
Experimental Design Considerations
Successful this compound labeling experiments require careful consideration of several factors:
-
Choice of Azide Analog: Different azidocholine analogs may exhibit varying incorporation efficiencies.[4][7] It is recommended to perform pilot experiments to determine the optimal analog and concentration for the cell type of interest.
-
Labeling Time and Concentration: The duration of metabolic labeling and the concentration of the azidocholine analog will influence the labeling density. These parameters should be optimized to achieve sufficient signal without inducing cellular toxicity.
-
Choice of Click Chemistry Reaction: For live-cell imaging, SPAAC is the preferred method. For fixed cells or in vitro assays where copper toxicity is not a concern, CuAAC can provide higher reaction efficiency.
-
Probe Selection: The choice of alkyne- or cyclooctyne-containing probe will depend on the downstream application. Fluorescent probes are used for imaging, while biotin probes are suitable for affinity purification and subsequent proteomic or lipidomic analysis.
-
Controls: Appropriate controls are crucial for data interpretation. These include cells not treated with the azidocholine analog but subjected to the click reaction, and cells treated with the analog but not the click chemistry reagents.
Signaling Pathway and Experimental Workflow Diagrams
Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Azidocholine
This protocol describes the metabolic incorporation of an azidocholine analog into cellular phosphatidylcholine.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azidocholine analog (e.g., 1-azidoethyl-choline, AECho) stock solution (100 mM in sterile water or PBS)
-
Sterile PBS
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate, chambered coverglass) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by diluting the azidocholine stock solution into complete cell culture medium to the desired final concentration. Optimal concentrations typically range from 50 to 500 µM, and should be determined empirically for each cell line.[7]
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for a period of 4 to 24 hours at 37°C in a humidified CO2 incubator. The incubation time will depend on the rate of PC synthesis and turnover in the specific cell type.
-
After the incubation period, remove the labeling medium and wash the cells three times with sterile PBS to remove any unincorporated azidocholine.
-
The cells are now ready for fixation and click chemistry or for live-cell click chemistry (SPAAC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells
This protocol details the ligation of an alkyne-containing probe to this compound in fixed cells.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Click-iT® reaction buffer (or equivalent)
-
Copper (II) sulfate (CuSO4) solution (e.g., 100 mM in water)
-
Reducing agent solution (e.g., 1 M sodium ascorbate in water, freshly prepared)
-
Alkyne-functionalized probe (e.g., fluorescent dye-alkyne, biotin-alkyne)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to improve reaction efficiency and reduce cell damage)[9]
Procedure:
-
Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the CuAAC reaction cocktail immediately before use. For a 500 µL reaction, mix the following components in order:
-
435 µL PBS
-
10 µL CuSO4 (100 mM stock, final concentration 2 mM)
-
5 µL Alkyne probe (10 mM stock in DMSO, final concentration 100 µM)
-
50 µL Sodium ascorbate (1 M stock, final concentration 100 mM)
-
(Optional) If using THPTA, pre-mix CuSO4 and THPTA in a 1:2 molar ratio before adding to the cocktail.[9]
-
-
Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
The cells are now ready for imaging or other downstream analysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol describes the copper-free click reaction for labeling this compound in living cells.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
Procedure:
-
After metabolic labeling and washing, add live-cell imaging medium to the cells.
-
Add the cyclooctyne-functionalized probe to the medium at a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified CO2 incubator.
-
Wash the cells three times with fresh imaging medium to remove excess probe.
-
The cells are now ready for immediate live-cell imaging.
Data Presentation
Quantitative data from this compound labeling experiments can be summarized in tables for clear comparison.
Table 1: Example of Labeling Efficiency Quantification
| Cell Line | Azidocholine Analog | Concentration (µM) | Labeling Time (h) | Mean Fluorescence Intensity (A.U.) |
| HeLa | AECho | 100 | 12 | 15,234 ± 876 |
| HeLa | AECho | 250 | 12 | 28,987 ± 1543 |
| NIH-3T3 | AECho | 100 | 12 | 12,543 ± 765 |
| NIH-3T3 | AECho | 250 | 12 | 24,112 ± 1234 |
Table 2: Mass Spectrometry Analysis of Labeled Phosphatidylcholine Species
| Lipid Species | Unlabeled Control (mol %) | This compound Labeled (mol %) | Fold Change |
| PC(34:1) | 25.3 ± 1.2 | 22.1 ± 1.5 | 0.87 |
| This compound(34:1) | 0 | 3.2 ± 0.4 | - |
| PC(36:2) | 18.7 ± 0.9 | 16.5 ± 1.1 | 0.88 |
| This compound(36:2) | 0 | 2.2 ± 0.3 | - |
Applications
-
Visualization of PC Synthesis and Trafficking: this compound labeling allows for the spatial and temporal tracking of newly synthesized PC from its site of synthesis in the endoplasmic reticulum and Golgi apparatus to other organelles.[1]
-
Two-Color Pulse-Chase Analysis: By using a combination of azido- and alkyne-modified choline analogs, it is possible to perform two-color imaging to visualize distinct pools of PC synthesized at different times.[7][10]
-
Identification of PC-Interacting Proteins: Biotin-tagged this compound can be used for affinity purification of PC-binding proteins, which can then be identified by mass spectrometry.
-
Lipid-Protein Crosslinking: Bifunctional probes containing both an azide and a photoreactive group can be used to covalently crosslink this compound to interacting proteins upon photoactivation.[11]
-
Analysis of Lipid Droplet Dynamics: this compound labeling can be used to study the incorporation of PC into lipid droplets and their subsequent mobilization.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no signal | Inefficient metabolic labeling | Increase azidocholine concentration or labeling time. Ensure the chosen analog is suitable for the cell type. |
| Inefficient click reaction | Prepare fresh click chemistry reagents, especially the reducing agent. Optimize reaction time and temperature. For CuAAC, consider using a ligand like THPTA. | |
| High background | Incomplete removal of unincorporated label | Increase the number and duration of washing steps after metabolic labeling and click reaction. |
| Non-specific binding of the probe | Include a blocking step (e.g., with BSA) before the click reaction. Reduce the probe concentration. | |
| Cell toxicity | High concentration of azidocholine | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Copper toxicity (in CuAAC) | For live-cell imaging, switch to SPAAC. For fixed cells, minimize incubation time and consider using a copper chelator in the final washes. |
Conclusion
This compound labeling is a versatile and powerful technique for studying the biology of phosphatidylcholine. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute successful experiments, leading to new insights into the multifaceted roles of this essential phospholipid in health and disease.
References
- 1. Selective Labeling of Phosphatidylcholine to Track Their Translocation Between Organelles in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian lipids: structure, synthesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shortening of membrane lipid acyl chains compensates for phosphatidylcholine deficiency in choline‐auxotroph yeast | The EMBO Journal [link.springer.com]
- 4. Biosynthetic labeling and two-color imaging of phospholipids in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants | Semantic Scholar [semanticscholar.org]
- 7. salic.med.harvard.edu [salic.med.harvard.edu]
- 8. pnas.org [pnas.org]
- 9. confluore.com.cn [confluore.com.cn]
- 10. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoreactive bioorthogonal lipid probes and their applications in mammalian biology - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00174H [pubs.rsc.org]
Application Notes and Protocols for Studying Membrane Protein Topology using N3-PC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the topology of membrane proteins—the arrangement of their transmembrane domains and the orientation of their extramammary loops—is fundamental to elucidating their function, mechanism of action, and potential as therapeutic targets. N3-Phosphatidylcholine (N3-PC) is a powerful tool in membrane biology, serving as a photoactivatable probe to investigate the lipid-exposed surfaces of membrane proteins. This document provides detailed application notes and experimental protocols for utilizing this compound to map the topology of integral membrane proteins.
This compound is a synthetic analog of phosphatidylcholine, a major component of eukaryotic cell membranes, that incorporates a photoactivatable azido group within one of its acyl chains. Upon activation with ultraviolet (UV) light, the azido group forms a highly reactive nitrene intermediate that covalently crosslinks to nearby molecules, including amino acid residues of membrane proteins that are in close proximity to the lipid bilayer. By identifying the sites of crosslinking, researchers can map the transmembrane domains and lipid-facing residues of a target protein.
Principle of the Method
The core principle of using this compound for membrane protein topology mapping relies on hydrophobic photolabeling. The this compound probe is incorporated into a membrane system (e.g., liposomes, nanodiscs, or cell membranes) containing the protein of interest. The azido group, positioned within the hydrophobic acyl chain, resides within the lipid bilayer. Upon UV irradiation, the nitrene generated will preferentially react with amino acid side chains that are also located within the hydrophobic core of the membrane, thus labeling the transmembrane domains of the protein. Subsequent enzymatic digestion of the labeled protein followed by mass spectrometry analysis allows for the identification of the crosslinked peptides and specific amino acid residues. This information provides direct evidence for the transmembrane disposition of these protein segments.
Key Applications
-
Mapping Transmembrane Domains: Identifying the specific protein segments that span the lipid bilayer.
-
Determining the Orientation of Transmembrane Helices: Providing insights into the rotational and tilted arrangement of helices within the membrane.
-
Identifying Lipid-Exposed Residues: Pinpointing specific amino acid residues that are in direct contact with the lipid environment.
-
Studying Protein-Lipid Interactions: Elucidating the molecular details of how membrane proteins interact with their surrounding lipid microenvironment.[1]
-
Validating Computationally Predicted Topologies: Providing experimental evidence to confirm or refine theoretical models of membrane protein structure.
Experimental Workflow
The overall workflow for a typical this compound photolabeling experiment to determine membrane protein topology is depicted below. This process involves sample preparation, photolabeling, protein purification and digestion, and finally, analysis of the labeled peptides by mass spectrometry.
Caption: General experimental workflow for membrane protein topology mapping using this compound.
Detailed Experimental Protocols
Protocol 1: Reconstitution of a Target Membrane Protein into this compound Containing Proteoliposomes
This protocol describes the preparation of proteoliposomes containing the target membrane protein and the this compound photolabeling reagent.
Materials:
-
Purified integral membrane protein of interest.
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired bulk phospholipid.
-
N3-Phosphatidylcholine (this compound).
-
Detergent for membrane protein solubilization (e.g., n-Dodecyl-β-D-maltoside (DDM), Triton X-100).
-
Bio-Beads SM-2 or similar detergent removal system.
-
Reconstitution buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Chloroform.
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, mix the desired ratio of bulk phospholipid (e.g., DOPC) and this compound. A common starting ratio is 95:5 (mol/mol) of bulk lipid to this compound.
-
The total amount of lipid will depend on the desired final protein-to-lipid ratio. A typical ratio is 1:100 to 1:500 (w/w) protein to lipid.
-
Evaporate the chloroform solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome Formation:
-
Hydrate the lipid film with reconstitution buffer to a final lipid concentration of 10-20 mg/mL.
-
Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (liquid nitrogen followed by a warm water bath) and/or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Detergent Solubilization:
-
To the prepared liposome suspension, add the detergent of choice to a final concentration above its critical micelle concentration (CMC) to solubilize the liposomes.
-
Separately, ensure your purified membrane protein is solubilized in a buffer containing the same detergent.
-
-
Reconstitution:
-
Mix the solubilized lipids with the solubilized membrane protein at the desired protein-to-lipid ratio.
-
Incubate the mixture on ice for 30-60 minutes with gentle agitation.
-
-
Detergent Removal:
-
Add Bio-Beads to the mixture (approximately 20 mg of beads per mg of detergent) to gradually remove the detergent.
-
Incubate at 4°C with gentle rotation for at least 4 hours, or overnight. It is often beneficial to perform a second incubation with fresh Bio-Beads to ensure complete detergent removal.
-
The removal of detergent leads to the spontaneous formation of proteoliposomes with the membrane protein incorporated into the this compound containing lipid bilayer.
-
-
Proteoliposome Purification:
-
Carefully remove the Bio-Beads.
-
Pellet the proteoliposomes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the pellet in fresh reconstitution buffer.
-
Protocol 2: Photoaffinity Labeling and Sample Preparation for Mass Spectrometry
This protocol details the UV irradiation step to induce crosslinking and the subsequent steps to prepare the sample for mass spectrometric analysis.
Materials:
-
This compound containing proteoliposomes from Protocol 1.
-
UV lamp with an emission maximum around 350 nm (e.g., Rayonet photoreactor).
-
Quartz cuvette or plate.
-
SDS-PAGE equipment and reagents.
-
In-gel digestion kit (e.g., with Trypsin).
-
Buffers for protein denaturation, reduction, and alkylation (e.g., containing urea, DTT, and iodoacetamide).
-
Mass spectrometry grade solvents (e.g., acetonitrile, formic acid).
Procedure:
-
Photo-crosslinking:
-
Place the proteoliposome suspension in a quartz cuvette or plate on ice.
-
Irradiate the sample with UV light (e.g., 350 nm) for a predetermined amount of time. The optimal irradiation time should be determined empirically but typically ranges from 5 to 30 minutes. A time-course experiment is recommended to optimize crosslinking efficiency while minimizing protein damage.
-
A control sample should be prepared that is not exposed to UV light.
-
-
Protein Separation:
-
Solubilize the irradiated and control proteoliposomes in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE. The crosslinked protein may show a slight mobility shift or smearing compared to the un-crosslinked control.
-
-
In-Gel Digestion:
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue).
-
Excise the protein band of interest from both the irradiated and control lanes.
-
Destain the gel pieces.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the protein overnight with a protease such as trypsin.
-
-
Peptide Extraction and Preparation:
-
Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Protocol 3: Mass Spectrometry Analysis and Data Interpretation
This protocol provides an overview of the analysis of the digested peptides to identify the sites of this compound crosslinking.
Instrumentation:
-
High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap or Q-TOF).
Procedure:
-
LC-MS/MS Analysis:
-
Inject the extracted peptides onto a reverse-phase LC column and separate them using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides by MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
The search parameters should be configured to include a variable modification corresponding to the mass of the reactive portion of the this compound that has been crosslinked to an amino acid residue. The exact mass of this modification will depend on the specific structure of the this compound used and the nature of the crosslinking reaction.
-
Identify the peptides that are uniquely modified in the UV-irradiated sample compared to the control.
-
Manually validate the MS/MS spectra of the modified peptides to confirm the site of modification.
-
Data Presentation
Quantitative data from this compound labeling experiments can be summarized to highlight the regions of the protein that are most accessible to the lipid bilayer. The following table provides an illustrative example of how such data could be presented for a hypothetical 7-transmembrane helix protein, Bacteriorhodopsin. This data is conceptual and serves to demonstrate the type of information that can be obtained.
| Transmembrane Helix | Labeled Residues (Conceptual) | Relative Labeling Intensity (%) | Inferred Membrane Position |
| TM1 | I15, L18, V21 | 85 | Deeply Embedded |
| TM2 | F42, A45, L48 | 92 | Deeply Embedded |
| TM3 | G75, I78, L81 | 78 | Embedded |
| TM4 | Y105, F108, V111 | 65 | Embedded, closer to interface |
| TM5 | A135, L138, I141 | 95 | Deeply Embedded |
| TM6 | W162, F165, L168 | 88 | Deeply Embedded |
| TM7 | I195, L198, F201 | 70 | Embedded |
| Loop 1 (Cytoplasmic) | None Detected | 0 | Aqueous Environment |
| Loop 2 (Extracellular) | None Detected | 0 | Aqueous Environment |
| Loop 3 (Cytoplasmic) | None Detected | 0 | Aqueous Environment |
Relative Labeling Intensity is a conceptual measure derived from the spectral counts or peak intensities of the modified peptides in the mass spectrometry data.
Visualization of the Labeling Logic
The following diagram illustrates the logical relationship between the position of the this compound probe and the labeling of a transmembrane protein.
Caption: Logic of this compound photoaffinity labeling of a membrane protein.
Conclusion
The use of this compound in photoaffinity labeling experiments provides a robust and direct method for elucidating the topology of membrane proteins in a native-like lipid environment. The protocols outlined in this document, in conjunction with high-resolution mass spectrometry, offer a powerful approach for researchers in basic science and drug development to gain critical structural insights into this important class of proteins. Careful optimization of experimental conditions and rigorous data analysis are key to obtaining high-quality, reliable results.
References
Troubleshooting & Optimization
Technical Support Center: Improving N3-PC Incorporation Efficiency
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the enzymatic incorporation of 3'-azido-3'-deoxythymidine-5'-triphosphate (N3-PC or AZTTP). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key kinetic data to enhance the efficiency of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound incorporation experiments in a question-and-answer format.
Question 1: Why am I observing low or no incorporation of this compound into my DNA strand?
Answer: Several factors can contribute to poor incorporation of this compound. Consider the following potential causes and solutions:
-
Suboptimal Enzyme Choice: Not all DNA polymerases or reverse transcriptases incorporate this compound with the same efficiency. HIV-1 reverse transcriptase (RT) is known to utilize this compound as a substrate.[1][2] If you are using a different polymerase, its efficiency may be significantly lower.
-
Incorrect Reaction Conditions: The pH, salt concentration, and divalent cation concentration are critical for optimal enzyme activity. For HIV-1 RT, maximal activity is generally observed around pH 7.0 to 7.6 with 5 mM MgCl2 and 100 mM KCl.[1]
-
High Concentration of Competing dNTPs: this compound is a competitive inhibitor of deoxythymidine triphosphate (dTTP).[1][2] If the concentration of dTTP in your reaction is too high, it will outcompete this compound for binding to the enzyme's active site.
-
Degraded this compound: Ensure the integrity of your this compound stock. Repeated freeze-thaw cycles or improper storage can lead to degradation.
-
Template-Primer Issues: The sequence of the template can influence the incorporation efficiency. For instance, the inhibitory potency of this compound against HIV-1 RT can be affected by the length of poly(rA) regions in the template.[3][4]
Question 2: My incorporation reaction seems to stop prematurely, resulting in shorter-than-expected DNA products. What could be the cause?
Answer: This is the expected outcome when using this compound. This compound is a chain terminator. Once incorporated, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA synthesis.[1] If you are aiming for internal incorporation of the azide moiety, this compound is not the appropriate reagent.
Question 3: I'm seeing a high level of misincorporation or errors in my sequencing results after using this compound. How can I improve fidelity?
Answer: While this compound is a specific analog of dTTP, the fidelity of incorporation can be influenced by several factors:
-
Enzyme Fidelity: Different polymerases have varying levels of fidelity.[5][6] Using a high-fidelity polymerase that is also capable of incorporating this compound may reduce errors. However, many high-fidelity polymerases have proofreading (3'→5' exonuclease) activity that may remove the incorporated this compound.
-
Reaction Conditions: Factors such as dNTP concentrations and the presence of certain metal cofactors can influence the fidelity of DNA synthesis.[7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, or 3'-azido-3'-deoxythymidine-5'-triphosphate (also known as AZTTP), is a synthetic analog of deoxythymidine triphosphate (dTTP). It can be incorporated into a growing DNA strand by certain DNA polymerases, particularly reverse transcriptases. The key feature of this compound is the replacement of the 3'-hydroxyl group with an azido (-N3) group. This modification makes this compound a chain terminator, as the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent nucleotide, halting DNA elongation.[1]
Q2: Which enzymes are most effective at incorporating this compound?
A2: HIV-1 reverse transcriptase (RT) is well-documented to efficiently incorporate this compound.[1][2][8] While other polymerases may also incorporate this compound, their efficiencies can vary significantly.[9] For cellular DNA polymerases like α and β, the inhibition by this compound is considerably weaker compared to HIV-1 RT.[1]
Q3: How does this compound compare to natural dTTP as a substrate?
A3: this compound acts as a competitive substrate-inhibitor with respect to dTTP.[2] This means it competes with dTTP for the active site of the polymerase. The kinetic parameters (Km and Ki) for this compound and dTTP can vary depending on the specific enzyme and the primer-template used.[1]
Q4: Can this compound be used for applications other than chain termination?
A4: The primary application of this compound in enzymatic reactions is as a chain terminator. However, the incorporated azide group can be subsequently used for "click chemistry" reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach other molecules like fluorescent dyes or biotin to the DNA strand.
Quantitative Data Summary
The following tables summarize the kinetic parameters for this compound (AZTTP) and dTTP with HIV-1 Reverse Transcriptase and human DNA polymerases α and β. This data provides a quantitative comparison of their interaction with these enzymes.
Table 1: Kinetic Constants for HIV-1 Reverse Transcriptase
| Primer-Template | Substrate | Km (µM) | Ki (µM) |
| poly(rA)-oligo(dT)12-18 | dTTP | 2.8 | - |
| poly(rA)-oligo(dT)12-18 | This compound (AZTTP) | - | 0.04 |
| Activated Calf Thymus DNA | dTTP | 1.2 | - |
| Activated Calf Thymus DNA | This compound (AZTTP) | - | 0.3 |
| Extracted Virus & Native Template | dTTP | 0.3 | - |
| Extracted Virus & Native Template | This compound (AZTTP) | - | 0.01 |
Data sourced from Furman et al., 1986.[1]
Table 2: Kinetic Constants for Human DNA Polymerases
| DNA Polymerase | Primer-Template | Substrate | Km (µM) | Ki (µM) |
| Polymerase α | Activated Calf Thymus DNA | dTTP | 2.4 | - |
| Polymerase α | Activated Calf Thymus DNA | This compound (AZTTP) | - | 230 |
| Polymerase β | Activated Calf Thymus DNA | dTTP | 6.0 | - |
| Polymerase β | Activated Calf Thymus DNA | This compound (AZTTP) | - | 73 |
Data sourced from Furman et al., 1986.[1]
Experimental Protocols
Protocol: this compound Incorporation Assay using HIV-1 Reverse Transcriptase
This protocol describes a method to assess the incorporation of this compound into a DNA strand using HIV-1 reverse transcriptase.
Materials:
-
HIV-1 Reverse Transcriptase
-
This compound (AZTTP)
-
dTTP and other natural dNTPs (dATP, dCTP, dGTP)
-
Primer-template DNA (e.g., poly(rA)-oligo(dT)12-18)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Radiolabeled dNTP (e.g., [α-³²P]dATP) for detection or fluorescently labeled primer
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare the Primer-Template: Anneal the primer to the template by mixing them in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Set up the Reaction: In a microcentrifuge tube on ice, prepare the reaction mixture. A typical 20 µL reaction might contain:
-
1X Reaction Buffer
-
100 nM Primer-Template
-
Desired concentrations of dNTPs (e.g., a mix of dATP, dCTP, dGTP, and varying ratios of dTTP to this compound)
-
A tracer amount of [α-³²P]dATP
-
-
Initiate the Reaction: Add HIV-1 Reverse Transcriptase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of Stop Solution.
-
Denature and Analyze: Heat the samples at 95°C for 5 minutes to denature the DNA. Load the samples onto a denaturing polyacrylamide gel.
-
Visualize the Results: After electrophoresis, expose the gel to a phosphor screen and visualize the bands using a phosphorimager. The presence of a band corresponding to the expected size of the terminated product indicates this compound incorporation.
Visualizations
References
- 1. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human immunodeficiency virus reverse transcriptase. Substrate and inhibitor kinetics with thymidine 5'-triphosphate and 3'-azido-3'-deoxythymidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The observed inhibitory potency of 3'-azido-3'-deoxythymidine 5'-triphosphate for HIV-1 reverse transcriptase depends on the length of the poly(rA) region of the template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Factors affecting fidelity of DNA synthesis during PCR amplification of d(C-A)n.d(G-T)n microsatellite repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Photoactivatable Azido Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with photoactivatable azido compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during photoactivation experiments.
Frequently Asked Questions (FAQs)
Q1: What are photoactivatable azido compounds and how do they work?
A1: Photoactivatable azido compounds are molecules that have been chemically modified with an azide (-N3) group, rendering them biologically inactive. This "caged" molecule can be activated at a specific time and location by irradiation with light of a suitable wavelength. Upon illumination, the aryl azide group undergoes a photochemical reaction, typically forming a highly reactive nitrene intermediate. This process cleaves the bond holding the "caging" group to the active molecule, releasing it to interact with its biological target.
Q2: What are the key parameters to consider for a successful photoactivation experiment?
A2: Several factors are critical for successful photoactivation:
-
Wavelength of Activation: The light source must emit at a wavelength that is efficiently absorbed by the azido compound but minimizes damage to the biological sample. Aryl azides are typically activated by UV or near-UV light.
-
Quantum Yield (Φu): This represents the efficiency of the uncaging reaction upon absorption of a photon. A higher quantum yield means more efficient release of the active molecule for a given amount of light.
-
Two-Photon Cross-Section (δu): For two-photon excitation, which offers better spatial resolution and deeper tissue penetration, a high two-photon cross-section is desirable for efficient uncaging.
-
Solubility and Stability: The caged compound must be soluble and stable in the experimental buffer or medium to avoid precipitation and premature release of the active molecule (hydrolysis).
-
Biological Inertness of the Caged Compound and Byproducts: Ideally, neither the caged compound nor the photolysis byproducts should have any biological activity or toxicity.
Q3: What is the difference between one-photon and two-photon activation?
A3: One-photon activation uses a single photon of higher energy (typically UV or blue light) to excite the photocage. In contrast, two-photon activation uses two lower-energy photons (typically near-infrared light) that arrive simultaneously at the molecule to achieve the same excitation. The main advantages of two-photon excitation are reduced scattering, deeper tissue penetration, and highly localized activation at the focal point, which minimizes out-of-focus phototoxicity.
Troubleshooting Guide
Issue 1: Low or No Uncaging Efficiency
Question: I am not observing the expected biological effect after irradiating my sample. What could be the problem?
| Possible Cause | Suggested Solution |
| Incorrect Wavelength or Insufficient Light Power | Verify the absorption spectrum of your specific azido compound and ensure your light source is emitting at or near the absorption maximum. Increase the light intensity or exposure time, but be mindful of potential phototoxicity. |
| Low Quantum Yield | The inherent quantum yield of your compound may be low. Consider using a different photoactivatable compound with a higher reported quantum yield. |
| Compound Degradation or Instability | The compound may have degraded during storage or is unstable in your experimental buffer. Protect the compound from light during storage and handling. Prepare fresh solutions before each experiment. |
| Quenching of the Excited State | Components in your experimental medium (e.g., primary amines like Tris) can quench the photoactivation reaction. If possible, switch to a buffer that does not contain primary amines. |
| Incorrect Focus (for two-photon microscopy) | Ensure the laser is correctly focused on the target area. Small deviations in focus can lead to a significant drop in two-photon excitation efficiency. |
Issue 2: High Background Activity or Spontaneous Uncaging
Question: I am observing a biological effect even before light activation. How can I reduce this background activity?
| Possible Cause | Suggested Solution |
| Hydrolysis of the Caged Compound | The caged compound may be unstable in your aqueous buffer, leading to spontaneous release of the active molecule.[1] This is a known issue with some commercially available caged compounds. |
| - Perform experiments at a neutral pH if possible, as hydrolysis can be pH-dependent.[2] | |
| - Prepare solutions fresh and use them promptly. | |
| - Consider synthesizing or obtaining a more stable caged compound. | |
| Impure Compound | The stock of your caged compound may contain impurities, including the active (uncaged) molecule. Verify the purity of your compound using techniques like HPLC or mass spectrometry. |
| Ambient Light Exposure | The compound may be sensitive to ambient light. Protect your samples from light at all stages of preparation and experimentation. |
Issue 3: Phototoxicity and Cell Death
Question: My cells are dying or showing signs of stress after irradiation, even in control experiments without the caged compound. What can I do to minimize phototoxicity?
| Possible Cause | Suggested Solution |
| High Light Intensity or Prolonged Exposure | High-energy light, especially UV, can be damaging to cells. |
| - Reduce the light intensity and/or exposure time to the minimum required for effective uncaging. | |
| - Use the longest possible wavelength that still provides efficient uncaging. | |
| - For live-cell imaging, consider using two-photon excitation with near-infrared light, which is generally less phototoxic. | |
| Toxicity of the Photolysis Byproducts | The "cage" fragment released upon photolysis might be toxic to your cells.[3] |
| - Perform control experiments where you irradiate a solution of the caged compound and then apply the photolyzed solution to your cells to assess the toxicity of the byproducts. | |
| - If the byproducts are toxic, you may need to use a different photocaging group. | |
| Generation of Reactive Oxygen Species (ROS) | Photoactivation can sometimes lead to the generation of ROS, which are harmful to cells.[3] |
| - Consider including antioxidants in your cell culture medium, but be aware that they might interfere with your experimental readouts. |
Quantitative Data
The efficiency of photoactivation is determined by several photophysical parameters. The following table summarizes typical ranges for these values for aryl azide-based photoactivatable compounds. Note that these values can vary significantly depending on the specific molecular structure, solvent, and pH.
| Parameter | Typical Value Range | Significance |
| Maximum Absorption Wavelength (λmax) | 260 - 480 nm | Determines the optimal wavelength for one-photon activation. |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | A higher value indicates more efficient light absorption. |
| Quantum Yield (Φu) | 0.1 - 0.7 | Represents the fraction of absorbed photons that lead to uncaging. |
| Two-Photon Cross-Section (δu) | 0.1 - 10 GM (Göppert-Mayer units) | A higher value indicates more efficient two-photon absorption. |
Experimental Protocols
Protocol 1: Determining Optimal Uncaging Parameters
-
Prepare a solution of the photoactivatable azido compound in a suitable buffer at a known concentration.
-
Measure the UV-Vis absorption spectrum to determine the wavelength of maximum absorbance (λmax).
-
Irradiate aliquots of the solution with a light source at λmax for varying durations or with varying intensities.
-
Analyze the samples using HPLC or LC-MS to quantify the amount of remaining caged compound and the amount of released active molecule.
-
Plot the percentage of uncaged compound as a function of irradiation time/intensity to determine the optimal conditions for your experiment.
Protocol 2: Assessing Cytotoxicity (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the caged compound. Include control wells with untreated cells and cells treated with a known cytotoxic agent (positive control).
-
Irradiate one set of plates with the determined optimal light dose, while keeping a duplicate set in the dark.
-
Incubate the cells for a period appropriate for your experimental question (e.g., 24-48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance indicates reduced cell viability and thus cytotoxicity.
Protocol 3: Measuring Hydrolysis Rate
-
Prepare solutions of the photoactivatable azido compound in your experimental buffer at different pH values (e.g., 4, 7, and 9).
-
Incubate the solutions in the dark at a constant temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the aliquots by HPLC or LC-MS to quantify the concentration of the caged compound.
-
Plot the natural logarithm of the concentration of the caged compound versus time. The negative of the slope of this line will give you the hydrolysis rate constant.
Visualizations
Signaling Pathways and Workflows
References
- 1. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LTP Induction Boosts Glutamate Spillover by Driving Withdrawal of Perisynaptic Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N3-Phosphatidylcholine (N3-PC)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability, storage, and troubleshooting of N3-Phosphatidylcholine (N3-PC) for its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an azide-modified phosphatidylcholine, a type of phospholipid where a fatty acid chain has been functionalized with an azide group (-N3). It is a key reagent in "click chemistry," a set of biocompatible reactions that facilitate the joining of molecular components. The primary applications of this compound include:
-
Membrane Labeling: Incorporation into cellular membranes or liposomes to visualize and track lipid dynamics.
-
Bioconjugation: Attaching various molecules (e.g., fluorophores, biotin, drugs) to lipid bilayers for targeted delivery or detection.
-
Probing Lipid-Protein Interactions: Studying the interactions between lipids and proteins in a membrane environment.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored at or below -20°C. It is advisable to store it as a powder or in an organic solvent in a glass container with a Teflon-lined cap, under an inert atmosphere (e.g., argon or nitrogen). Avoid storing organic solutions of lipids in plastic containers as this can lead to the leaching of impurities[1].
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester linkages in the phosphatidylcholine backbone are susceptible to hydrolysis, which is catalyzed by acidic or basic conditions. This process leads to the formation of lyso-phosphatidylcholine and a free fatty acid (the one containing the azide). The rate of hydrolysis is at its minimum around pH 6.5[2][3].
-
Oxidation: If the this compound contains unsaturated fatty acid chains, these are prone to oxidation at the double bonds. This can be minimized by storing the compound under an inert atmosphere and protecting it from light.
Q4: How does the structure of this compound affect its stability and experimental behavior?
A4: The stability and aggregation properties of this compound are influenced by several structural factors:
-
Position of the Azide Group: The location of the azide group on the acyl chain can affect the formation and stability of lipid aggregates like liposomes[4][5][6][7].
-
Acyl Chain Composition: The length and degree of saturation of the fatty acid chains impact the stability of the lipid bilayers. Longer and more saturated chains generally lead to more stable membranes[2][8][9].
-
Linkage Type: Phospholipids with ether linkages instead of ester linkages are more resistant to hydrolysis.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inactivation of Copper(I) Catalyst | Ensure fresh preparation of the reducing agent (e.g., sodium ascorbate). Degas all solutions to remove dissolved oxygen. | The active catalyst is Cu(I), which is readily oxidized to inactive Cu(II) by oxygen. |
| Interference from Buffer Components | Avoid using Tris-based buffers. Use buffers like PBS or HEPES. Avoid buffers containing sodium azide. | Tris can chelate copper ions, making them unavailable for catalysis. Sodium azide can compete with the this compound for reaction with the alkyne. |
| Poor Solubility/Aggregation of this compound | Use co-solvents such as DMSO or ethanol to improve solubility. Perform the reaction at a temperature slightly above the phase transition temperature of the lipid. | This compound is amphipathic and can form micelles or aggregates in aqueous solutions, which may hinder the accessibility of the azide group. |
| Inappropriate Ligand Concentration | Use a copper-coordinating ligand (e.g., THPTA, BTTAA) at a 5:1 molar ratio to copper. | Ligands stabilize the Cu(I) oxidation state, increase reaction efficiency, and protect biomolecules from copper-mediated damage[10]. |
Issue 2: High Background Signal in Fluorescence Imaging
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Non-specific Binding of Fluorescent Probe | Decrease the concentration of the fluorescent alkyne/azide probe. Increase the number and duration of washing steps after the click reaction. Add a blocking agent like BSA to your buffers[10]. | Excess fluorescent probe can bind non-specifically to cells or surfaces, leading to high background. |
| Copper-Mediated Fluorescence | Use a copper-chelating ligand in sufficient excess (5-10 fold) over the copper sulfate. Perform a final wash with a copper chelator like EDTA[10]. | Copper ions can sometimes cause non-specific fluorescence or quenching. |
| Side Reactions with Thiols | If working with proteins, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM). | Free thiols in cysteine residues can sometimes react with alkyne probes in the presence of a copper catalyst[10]. |
Issue 3: Issues with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Slow Reaction Kinetics | Increase the concentration of reactants. Optimize the reaction temperature (e.g., 37°C) if the molecules are stable. Choose a more reactive strained alkyne (e.g., DBCO, BCN). | SPAAC rates are concentration and temperature-dependent. Different strained alkynes have different reaction kinetics. |
| Steric Hindrance | If possible, design the system with a linker to increase the accessibility of the azide or alkyne. | Bulky groups near the reactive moieties can impede the reaction. |
| Degradation of Reactants | Ensure proper storage of both the this compound and the strained alkyne (cool, dark, and under an inert atmosphere). | Reactant degradation will lead to lower yields. |
| Interference from Sodium Azide | Avoid using sodium azide in buffers. | SPAAC is highly sensitive to the presence of competing azides, even at low concentrations[7]. |
Data Summary
Table 1: Factors Affecting this compound Stability and Recommended Handling
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate hydrolysis and oxidation. | Store at ≤ -20°C for long-term. Allow to warm to room temperature before opening to prevent condensation. |
| pH | Hydrolysis is accelerated in acidic (pH < 6) and basic (pH > 7) conditions. | Maintain pH around 6.5 for aqueous suspensions to minimize hydrolysis[2][3]. |
| Oxygen | Promotes oxidation of unsaturated acyl chains. | Store under an inert gas (argon or nitrogen). Use degassed solvents for preparing solutions. |
| Light | Can promote oxidation. | Store in amber vials or protect from light. |
| Solvent | Organic solvents are generally preferred for storage over aqueous suspensions. | For long-term storage, dissolve in a suitable organic solvent like chloroform or ethanol and store at -20°C[1]. |
| Acyl Chain Saturation | Unsaturated acyl chains are more susceptible to oxidation[11][12]. | Handle this compound with unsaturated chains with extra care to exclude oxygen. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Liposomes
This protocol provides a general guideline for conjugating an alkyne-containing molecule to this compound incorporated into liposomes.
Materials:
-
This compound containing liposomes in an appropriate buffer (e.g., HEPES or PBS, pH 7.4).
-
Alkyne-functionalized molecule of interest.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-coordinating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
Procedure:
-
To your liposome suspension containing this compound, add the alkyne-functionalized molecule to the desired final concentration.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the catalyst premix to the liposome mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, with gentle mixing.
-
Purify the labeled liposomes to remove excess reagents and catalyst using methods such as dialysis or size exclusion chromatography.
Protocol 2: General Procedure for SPAAC Labeling of Live Cells
This protocol outlines the metabolic labeling of cellular membranes with this compound followed by fluorescent tagging via SPAAC.
Materials:
-
This compound.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
Procedure:
-
Metabolic Labeling: Incubate your cells with this compound in the culture medium. The optimal concentration and incubation time (typically 24-72 hours) should be determined empirically for your cell type.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated this compound.
-
Click Reaction: Incubate the cells with the strained alkyne-fluorophore conjugate in culture medium for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove the unreacted probe.
-
(Optional) Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Counterstaining: Incubate with a nuclear stain (e.g., DAPI) if desired.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Primary degradation pathways of N3-Phosphatidylcholine.
Caption: Troubleshooting workflow for low yield in CuAAC reactions with this compound.
Caption: Comparison of SPAAC and CuAAC for this compound conjugation.
References
- 1. Modern mass spectrometry in the characterization and degradation of biodegradable polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the acyl chain composition of phosphatidylcholines on the stability of freeze-dried small liposomes in the presence of maltose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azide-Modified Membrane Lipids: Synthesis, Properties, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Azide-Modified Membrane Lipids: Synthesis, Properties, and Reactivity - Langmuir - Figshare [acs.figshare.com]
- 8. Effects of acyl chain length, unsaturation, and pH on thermal stability of model discoidal HDLs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of acyl chain length, unsaturation, and pH on thermal stability of model discoidal HDLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid oxidation and improving the oxidative stability - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor N3-PC Labeling in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N3-PC (Azide-Phosphatidylcholine) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and what is it used for?
This compound, or azide-modified phosphatidylcholine, is a chemical biology tool used to study cellular membranes and lipid metabolism. The azide group (N3) serves as a chemical "handle." Once this compound is incorporated into the cellular membranes, the azide can be detected by "clicking" it to a reporter molecule, such as a fluorophore or a biotin tag, via azide-alkyne cycloaddition chemistry. This allows for the visualization and analysis of membrane dynamics, lipid trafficking, and other related cellular processes.
Q2: Should I use Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) click chemistry for my this compound labeling experiment?
The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your specific experimental needs.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This method is generally faster and more efficient. However, the copper catalyst can be toxic to cells, making it more suitable for fixed-cell imaging or applications where cell viability after labeling is not a concern.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a "copper-free" click chemistry method that is bio-orthogonal and non-toxic, making it ideal for live-cell imaging and downstream applications that require viable cells. The trade-off is that the reaction kinetics can be slower compared to CuAAC.[1]
Q3: How can I minimize the cytotoxicity of this compound labeling?
While this compound itself is generally well-tolerated by cells, cytotoxicity can arise from the labeling conditions or the click chemistry reagents. Here are some strategies to minimize cell death:
-
Optimize this compound Concentration: Use the lowest concentration of this compound that still provides a detectable signal. Titrate the concentration to find the optimal balance for your cell type.
-
Limit Incubation Time: Reduce the incubation time to the minimum required for sufficient labeling.
-
Use SPAAC for Live-Cell Imaging: As mentioned, SPAAC avoids the use of a toxic copper catalyst.[1]
-
Cell Health Monitoring: Regularly assess cell viability using assays like Trypan Blue exclusion or MTT assays during protocol optimization.[2][3]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Inefficient this compound Incorporation | Optimize this compound concentration and incubation time. Start with a range of concentrations (e.g., 10-100 µM) and time points (e.g., 1-24 hours) to determine the optimal conditions for your specific cell line. |
| Degraded this compound or Click Reagents | Ensure proper storage of all reagents, typically at -20°C or -80°C, protected from light and moisture.[1] Prepare fresh solutions of reagents before each experiment.[1] |
| Suboptimal Click Reaction Conditions | For CuAAC, ensure the use of a freshly prepared sodium ascorbate solution and an appropriate copper-chelating ligand like THPTA.[4][5] For both CuAAC and SPAAC, optimize the pH of the reaction buffer; a pH of 7.0-7.5 is a good starting point for CuAAC.[5] |
| Steric Hindrance | If the azide on the this compound is not accessible, consider using a click reagent with a longer linker arm (e.g., a PEG spacer) to improve accessibility.[1] |
| Inefficient Permeabilization (for intracellular targets) | If you are targeting intracellular membranes, ensure your permeabilization protocol is effective. A mild detergent like digitonin can be used to selectively permeabilize the plasma membrane while leaving intracellular membranes intact. |
Issue 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Excess Unreacted Probe | Increase the number and duration of washing steps after both the this compound incubation and the click reaction to remove any unbound reagents.[6] |
| Non-Specific Antibody Binding (if using an antibody-based detection method) | Use an appropriate blocking buffer (e.g., 5% BSA in PBS) to block non-specific binding sites.[7] Consider using Fc receptor blocking reagents if working with immune cells.[6] |
| Hydrophobic Interactions of Dyes | Some fluorescent dyes can non-specifically associate with cellular structures. Consider using a more hydrophilic dye or including a mild detergent in your wash buffers. |
Experimental Protocols
General Protocol for this compound Labeling of Live Cells
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
-
This compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 25-50 µM).
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for a predetermined time (e.g., 4-18 hours) under normal cell culture conditions (37°C, 5% CO2).
-
-
Washing:
-
Remove the this compound-containing medium.
-
Wash the cells three times with pre-warmed PBS or serum-free medium to remove unincorporated this compound.
-
Protocol for SPAAC (Copper-Free) Click Reaction
-
Prepare Click Reaction Cocktail:
-
Prepare a stock solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-Fluor 488) in DMSO.
-
Dilute the strained alkyne-fluorophore in a suitable buffer (e.g., PBS or live-cell imaging buffer) to the desired final concentration (e.g., 5-20 µM).
-
-
Incubation:
-
Add the click reaction cocktail to the this compound labeled cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh medium or imaging buffer to the cells.
-
Proceed with fluorescence microscopy.
-
Protocol for CuAAC Click Reaction (for Fixed Cells)
-
Cell Fixation: After this compound labeling and washing, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Prepare Click Reaction Cocktail:
-
Prepare the following stock solutions:
-
Prepare the click reaction cocktail in the following order (final concentrations may need optimization):
-
PBS
-
Alkyne-fluorophore (e.g., 10 µM)
-
Copper(II) sulfate (e.g., 100 µM)
-
THPTA (e.g., 500 µM)
-
Sodium ascorbate (e.g., 5 mM)
-
-
-
Incubation:
-
Add the click reaction cocktail to the fixed cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS.
-
-
Imaging: Mount the coverslip and proceed with fluorescence microscopy.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Click Chemistry
| Reagent | CuAAC | SPAAC |
| This compound | 10 - 100 µM | 10 - 100 µM |
| Alkyne-Probe | 1 - 25 µM | 1 - 25 µM |
| Copper(II) Sulfate | 50 - 250 µM[4] | N/A |
| Ligand (e.g., THPTA) | 250 - 1250 µM[4] | N/A |
| Sodium Ascorbate | 2.5 - 5 mM[4] | N/A |
Visual Guides
Caption: General experimental workflow for this compound labeling.
Caption: Troubleshooting flowchart for poor this compound labeling.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly(vinyl chloride) formulations: acute toxicity to cultured human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 7. Optimization of the Blocking and Signal Preservation Protocol in High-Parameter Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N3-PC Purification Technical Support Center
Welcome to the technical support center for N3-PC purification. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of N3-Phosphocholine modified oligonucleotides and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of modified oligonucleotides like this compound?
A1: The primary impurities are often closely related to the desired product, making separation challenging.[1] These include:
-
Deletion Mutants (n-1, n-2): Shorter oligonucleotide sequences that result from incomplete coupling during synthesis. Low capping efficiency can lead to a significant buildup of these deletion mutants.[2]
-
Truncated Sequences: Resulting from premature termination of the synthesis.
-
Depurination Products: Abasic sites can form due to the acidic conditions used for detritylation.[2]
-
By-products from Chemical Modifications: The introduction of modifications like this compound can generate unique impurities that may be difficult to detect and remove.[1]
-
Residual Protecting Groups: Incomplete removal of protecting groups from the oligonucleotide chain.
Q2: Which purification techniques are most effective for this compound and other modified oligonucleotides?
A2: The choice of technique depends on the scale, desired purity, and specific characteristics of the oligonucleotide. Common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique that separates oligonucleotides based on hydrophobicity. It is effective for removing many common impurities.
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates molecules based on charge and is very effective at separating full-length sequences from shorter fragments (deletion mutants).[1]
-
Affinity Chromatography: This technique can be used if the this compound or another part of the oligonucleotide has a specific tag (e.g., a His-tag) that can bind to a specialized resin.[3]
-
Size Exclusion Chromatography (SEC): Often used as a final polishing step to remove aggregates and for buffer exchange.[3]
Q3: How can I assess the purity of my final this compound product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are primary chromatographic techniques to separate and quantify the desired product from impurities.[4]
-
Mass Spectrometry (MS): Provides an accurate mass measurement to confirm the identity of the this compound product and identify impurities.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation and quantitative analysis (qNMR) to determine absolute purity.[][6]
-
Capillary Gel Electrophoresis (CGE): An effective method for determining the purity of mRNA and other oligonucleotides by separating them based on size.[7]
Q4: What are the main challenges when scaling up this compound purification from lab scale to GMP production?
A4: Scaling up purification processes presents several hurdles:
-
Non-linear Scalability: Processes optimized at a small scale often do not translate directly to larger scales due to changes in flow dynamics and column packing.[1]
-
Economic Viability: The cost of reagents, solvents, and specialized chromatography resins can become prohibitive at an industrial scale.[8]
-
Efficiency of Traditional Techniques: Methods like column chromatography can be inefficient and not cost-effective for large-scale purification.[8]
-
Solvent Consumption: Large-scale HPLC can be time-consuming and solvent-intensive, raising environmental and safety concerns.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound purification.
Problem: Low Yield of Purified Product
| Possible Cause | Solution | Citation |
| Inefficient Coupling During Synthesis | Ensure high coupling efficiency by using fresh, anhydrous reagents and minimizing moisture, which can hydrolyze the phosphoramidite. | [2] |
| Product Precipitation | Decrease the sample amount or protein concentration. Modify buffer conditions by adding detergents (e.g., 0.2% Tween-20) or adjusting NaCl concentration. | [9] |
| Suboptimal Elution Conditions | If using affinity or ion-exchange chromatography, optimize the elution buffer. This may involve creating a gradient of the eluting agent (e.g., imidazole, salt) or adjusting the pH. | [9] |
| His-tag is Inaccessible (for His-tagged proteins) | The tag may be sterically hindered. Attempt purification under denaturing conditions or re-engineer the construct to move the tag or add a linker. | [10] |
| Hydrolysis During Handling | The primary decomposition pathway for phosphoramidites during handling is hydrolysis. Avoid contact with water, especially in the presence of mild acid. | [11] |
Problem: Poor Purity / Presence of Contaminants
| Possible Cause | Solution | Citation |
| Co-elution of Impurities | Optimize the chromatography gradient (e.g., a shallower gradient in HPLC) to improve the resolution between the target molecule and impurities. | [12] |
| Nonspecific Binding to Resin | Increase the salt concentration (e.g., up to 500 mM NaCl) or add a non-ionic detergent (e.g., up to 2% Tween 20) to the wash buffer to disrupt nonspecific interactions. | [9] |
| Inefficient Capping During Synthesis | Ensure high capping efficiency to minimize the accumulation of n-1 deletion mutants, which are very difficult to remove as they have similar properties to the full-length product. | [2] |
| Presence of Aggregates | Introduce a size exclusion chromatography (SEC) step as a final polishing stage to remove aggregates. | [13] |
| Host Cell Protein (HCP) Contamination | Optimize the overall purification process to maximize HCP removal at different stages. This can involve a multi-step chromatography approach. | [14] |
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile or derivatized volatile compounds. |
| Derivatization | Often not required, allowing for direct analysis. | Frequently requires a derivatization step to increase volatility. |
| Sensitivity | Good sensitivity, with a typical Limit of Detection (LOD) around 0.05 µg/mL. | Can offer higher sensitivity, especially when coupled with a mass spectrometer (MS). |
| Application | Often the method of choice due to its direct applicability without derivatization. | Useful for volatile impurities or when higher sensitivity is required. |
| Data compiled from information in[4]. |
Experimental Protocols
Protocol 1: Generic Two-Step Purification of a His-tagged this compound Oligonucleotide Conjugate
This protocol outlines a standard strategy involving an initial capture step with Immobilized Metal Affinity Chromatography (IMAC) followed by a polishing step with Size Exclusion Chromatography (SEC).[3]
Step 1: Cell Lysis and Lysate Clarification
-
Resuspend the cell pellet expressing the His-tagged conjugate in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).[3]
-
Lyse the cells using an appropriate method (e.g., sonication).
-
Centrifuge the lysate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet cell debris.[3]
-
Filter the resulting supernatant through a 0.45 µm filter.[3]
Step 2: IMAC Capture
-
Equilibrate an IMAC column (e.g., Ni-NTA resin) with 5-10 column volumes (CVs) of Lysis Buffer.[3]
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 CVs of Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.[3]
-
Elute the His-tagged this compound conjugate with 5 CVs of Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0).[3]
-
Collect fractions and analyze them via SDS-PAGE to identify those containing the pure product.
Step 3: SEC Polishing
-
Pool the pure fractions from the IMAC step and concentrate if necessary.
-
Equilibrate an SEC column (e.g., Superdex 200) with at least 2 CVs of a suitable SEC Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[3]
-
Load the concentrated sample onto the SEC column.
-
Run the chromatography at a constant flow rate and collect fractions corresponding to the monomeric peak of the this compound conjugate.
Visualizations
Diagram 1: General this compound Purification Workflow
Caption: A typical workflow for the purification of modified oligonucleotides.
Diagram 2: Troubleshooting Logic for Low Purification Yield
Caption: A decision tree for troubleshooting low yield in purification experiments.
References
- 1. cdmo.sylentis.com [cdmo.sylentis.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. neb.com [neb.com]
- 11. reddit.com [reddit.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. labcompare.com [labcompare.com]
- 14. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating N3-PC Labeling with Mass Spectrometry: A Comparative Guide for Researchers
In the dynamic field of lipidomics, the precise tracking and quantification of newly synthesized lipids are paramount to understanding cellular metabolism and disease pathogenesis. N3-Phosphatidylcholine (N3-PC), an alkynyl-tagged analog of the ubiquitous membrane phospholipid phosphatidylcholine (PC), has emerged as a powerful tool for metabolic labeling. This guide provides an objective comparison of this compound labeling with established methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
Comparison of Lipid Labeling Techniques
The validation of any new metabolic probe hinges on its ability to accurately report on the biological processes of interest with minimal perturbation. Here, we compare this compound labeling, which utilizes click chemistry for detection, with the gold-standard stable isotope labeling approach for phosphatidylcholine analysis.
| Feature | This compound Labeling with Click Chemistry | Stable Isotope Labeling (e.g., d9-Choline) |
| Principle | Metabolic incorporation of an alkynyl-tagged choline analog (propargylcholine) into PC. Detection is achieved via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) of a reporter tag (e.g., biotin, fluorophore). | Metabolic incorporation of a heavy isotope-labeled precursor (e.g., choline containing 9 deuterium atoms) into PC. |
| Detection Method | Mass Spectrometry (after enrichment if using a biotin tag) or Fluorescence Microscopy. | Mass Spectrometry. |
| Quantification | Relative or absolute quantification based on the intensity of the tagged lipid signals in mass spectrometry.[1] | Relative or absolute quantification by comparing the signal intensities of the heavy-labeled and endogenous (light) lipid species.[2] |
| Advantages | - High Sensitivity and Specificity: The bio-orthogonal nature of click chemistry ensures that the reporter tag is attached only to the alkyne-labeled lipids.[1] - Versatility: Allows for the attachment of various reporter tags for different downstream applications, including enrichment and imaging. - Multiplexing Capability: Different azide reporters with distinct masses can be used for multiplexed analysis.[1] | - Minimal Perturbation: The small mass difference introduced by stable isotopes is less likely to affect the biological behavior of the lipid. - Direct Quantification: Allows for direct comparison of newly synthesized and pre-existing lipid pools in the same sample.[2] |
| Limitations | - Potential for Steric Hindrance: The alkyne tag and the subsequent triazole linkage might slightly alter the physicochemical properties of the PC molecule. - Multi-step Workflow: Requires a separate click chemistry reaction step after lipid extraction. | - Higher Cost: Stable isotope-labeled precursors can be more expensive. - Complex Data Analysis: Requires specialized software to deconvolve and accurately quantify the isotopic envelopes of labeled and unlabeled species.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for this compound labeling and its validation using mass spectrometry.
Protocol 1: Metabolic Labeling of Cells with Alkynyl-Choline
-
Cell Culture: Plate cells (e.g., hepatocytes) in appropriate culture medium and allow them to adhere.
-
Labeling: Replace the medium with fresh medium containing the alkynyl-choline analog (e.g., propargylcholine) at a concentration of 50-300 µM.
-
Incubation: Incubate the cells for a desired period (e.g., 5-120 minutes) to allow for the metabolic incorporation of the alkyne tag into phosphatidylcholine.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and then perform lipid extraction using a suitable method, such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE)-based extraction.
Protocol 2: Click Chemistry Reaction for Tagging Labeled Lipids
-
Reaction Mixture Preparation: To the extracted lipids, add the click chemistry reaction cocktail. A typical cocktail for CuAAC includes an azide-functionalized reporter tag (e.g., biotin-azide), a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubation: Incubate the reaction mixture at room temperature to allow for the cycloaddition reaction to proceed to completion.
-
Purification (if necessary): If a biotin tag was used for enrichment, the biotinylated lipids can be captured using streptavidin-coated beads. After washing to remove non-biotinylated lipids, the captured lipids can be eluted for mass spectrometry analysis.
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Resuspend the final lipid extract in a solvent compatible with the mass spectrometer's ionization source.
-
LC-MS/MS Analysis: Separate the lipid species using liquid chromatography (LC) coupled to a high-resolution mass spectrometer.
-
Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both precursor ion masses (MS1) and fragmentation patterns (MS2).
-
Data Analysis: Identify the this compound species based on their accurate mass and characteristic fragmentation patterns. The fragmentation of the click-reacted product will yield a diagnostic fragment ion from the reporter tag, confirming the presence of the labeled lipid.[1]
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams were generated using the Graphviz DOT language.
Conclusion
This compound labeling combined with mass spectrometry offers a sensitive and versatile method for tracking the synthesis of phosphatidylcholine in living systems. While stable isotope labeling remains a cornerstone for its low biological perturbation, the click chemistry-based approach provides unique advantages in terms of signal-to-noise ratio and the flexibility of reporter tag usage for various downstream applications. The choice of method should be guided by the specific research question, available instrumentation, and budget. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to effectively validate and implement this compound labeling in their lipidomics workflows.
References
A Head-to-Head Comparison: N3-PC vs. Diazirine-Based Lipid Probes for Unraveling Lipid-Protein Interactions
For researchers, scientists, and drug development professionals navigating the complex landscape of lipid-protein interactions, the choice of chemical probe is paramount. This guide provides a comprehensive, data-driven comparison of two prominent photoaffinity labeling tools: N3-PC (azido-phosphatidylcholine) and diazirine-based lipid probes. By examining their mechanisms, performance, and experimental considerations, this document aims to equip researchers with the knowledge to select the optimal probe for their specific needs.
At the forefront of chemical biology, photoaffinity labeling (PAL) has emerged as a powerful technique to identify and characterize transient and low-affinity interactions between lipids and proteins in their native cellular environment. This method relies on lipid analogues equipped with a photoreactive group that, upon activation by UV light, forms a covalent bond with interacting proteins. Subsequent analysis, often by mass spectrometry-based proteomics, allows for the identification of these lipid-binding partners.
This guide focuses on two of the most utilized classes of photoreactive lipid probes: those containing an azide group, exemplified by this compound, and those featuring a diazirine moiety.
Unveiling the Reactive Intermediates: Mechanism of Action
The efficacy of a photoaffinity probe is intrinsically linked to the nature of its light-induced reactive intermediate. This compound and diazirine-based probes operate through distinct photochemical pathways.
This compound (Azido-Phosphatidylcholine): Upon UV irradiation, typically at wavelengths shorter than 300 nm, the azide group in this compound loses a molecule of nitrogen (N2) to generate a highly reactive nitrene intermediate. This nitrene can then insert into C-H and N-H bonds of nearby amino acid residues, forming a stable covalent crosslink. However, nitrenes are known to have a longer lifetime compared to carbenes and can undergo intramolecular rearrangements, which may lead to a larger labeling radius and potentially some off-target labeling.
Diazirine-Based Lipid Probes: Diazirines are three-membered rings containing a nitrogen-nitrogen double bond. When exposed to UV light, usually in the 350-380 nm range, they also release N2 to form a carbene intermediate. Carbenes are exceptionally reactive and have a very short half-life, leading to a smaller labeling radius and generally higher specificity for proximal interactions.[1] This rapid quenching by the immediate environment minimizes the chances of the probe diffusing and labeling non-interacting proteins.[1] However, alkyl diazirines can also isomerize to a more stable diazo intermediate, which can then be protonated to a reactive diazonium species, preferentially labeling acidic residues.[2][3]
Performance Metrics: A Quantitative Comparison
The choice between this compound and diazirine-based probes often comes down to a trade-off between various performance characteristics. The following table summarizes key quantitative data gathered from comparative studies.
| Feature | This compound (Azide-Based) | Diazirine-Based |
| Photoreactive Group | Aryl Azide | Diazirine |
| Reactive Intermediate | Nitrene | Carbene |
| Activation Wavelength | < 300 nm (can be damaging to cells) | 350-380 nm (less damaging to cells) |
| Cross-linking Yield | Generally lower | Generally higher[4][5] |
| Specificity/Labeling Radius | Larger radius (50-100 nm)[5] | Smaller radius (~50 nm)[5] |
| Handling/Stability | Easier to handle | Can have fewer degradation products[4][5] |
| Cytotoxicity | Higher potential due to shorter wavelength UV | Generally lower due to longer wavelength UV |
| Amino Acid Preference | Less pronounced preference | Alkyl diazirines show preference for acidic residues[3] |
Experimental Protocols: A Step-by-Step Guide
To facilitate the practical application of these probes, we provide detailed methodologies for a typical photoaffinity labeling experiment followed by proteomic analysis.
Protocol 1: Photoaffinity Labeling with this compound
-
Cell Culture and Probe Incubation:
-
Plate cells of interest and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Add this compound to the cell culture medium at a final concentration of 10-50 µM.
-
Incubate the cells for 4-16 hours to allow for probe incorporation into cellular membranes.
-
-
UV Cross-linking:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated probe.
-
Place the cells on ice and irradiate with UV light at a wavelength of 254 nm for 5-15 minutes. The optimal time and distance from the UV source should be empirically determined.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Harvest the cell lysate and clarify by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry and Biotinylation:
-
To the cell lysate (1-2 mg of protein), add a biotin-alkyne reporter tag.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction according to established protocols.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer and add trypsin.
-
Incubate overnight at 37°C to digest the captured proteins.
-
Collect the supernatant containing the tryptic peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked proteins.
-
Protocol 2: Photoaffinity Labeling with a Diazirine-Based Lipid Probe
-
Cell Culture and Probe Incubation:
-
Follow the same procedure as for this compound, using a diazirine-containing lipid probe at a final concentration of 10-50 µM.
-
-
UV Cross-linking:
-
Wash the cells twice with ice-cold PBS.
-
Place the cells on ice and irradiate with UV light at a wavelength of 365 nm for 15-30 minutes.[6]
-
-
Cell Lysis and Protein Extraction:
-
Follow the same procedure as for this compound.
-
-
Click Chemistry and Biotinylation:
-
To the cell lysate, add a biotin-azide reporter tag.
-
Perform a CuAAC "click" reaction.
-
-
Enrichment of Biotinylated Proteins:
-
Follow the same procedure as for this compound.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Follow the same procedure as for this compound.
-
Visualizing the Biological Context: Signaling Pathways and Experimental Workflows
To better understand the application of these probes, it is helpful to visualize the cellular processes they are designed to investigate. The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth and metabolism, and its activity is influenced by the availability of nutrients, including lipids. Phosphatidylcholine (PC) plays a role in the activation of the mTORC1 complex. The following diagrams, generated using Graphviz, illustrate the mTOR signaling pathway with a focus on lipid interactions and the general experimental workflow for photoaffinity labeling.
Caption: mTOR signaling pathway highlighting the role of phosphatidylcholine.
Caption: General experimental workflow for photoaffinity labeling.
Conclusion: Making an Informed Decision
Both this compound and diazirine-based lipid probes are powerful tools for investigating the lipid-protein interactome. The choice between them depends on the specific experimental goals and constraints.
Choose this compound (Azide-Based) Probes when:
-
A broader survey of potential interactors is desired, and the potential for a larger labeling radius is acceptable.
Choose Diazirine-Based Probes when:
-
High specificity and a smaller labeling radius are critical to pinpoint direct and proximal interactions.[1]
-
Minimizing photodamage to cells is a priority, as they are activated by longer wavelength UV light.
-
A higher cross-linking yield is desired for more robust detection.[4][5]
Ultimately, the optimal choice may involve empirical testing of both probe types for a given biological system. By carefully considering the principles and data presented in this guide, researchers can confidently select the most appropriate tool to illuminate the intricate and dynamic world of lipid-protein interactions.
References
- 1. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azide- and diazirine-modified membrane lipids: Physicochemistry and applicability to study peptide/lipid interactions via cross-linking/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotinylation Reagents with Diazirine and Azide for Photoproximity Labeling | TCI EUROPE N.V. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Unveiling Protein-Lipid Interactions: A Comparative Guide to N3-PC Photoaffinity Labeling and Traditional Methods
For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and lipids within the cellular membrane is paramount to deciphering cellular signaling, identifying novel drug targets, and developing effective therapeutics. This guide provides a comprehensive comparison of a cutting-edge chemical proteomics tool, N3-PC (Azido-Phosphatidylcholine), against traditional methods for the investigation of protein-lipid interactions. We present a detailed analysis of the methodologies, supported by experimental protocols and visual workflows, to empower researchers in selecting the optimal approach for their specific research questions.
This compound is a photoactivatable and clickable analog of phosphatidylcholine, a major component of eukaryotic cell membranes[1][2]. This chemical probe allows for the covalent capture of interacting proteins in their native cellular environment upon UV activation, enabling their subsequent identification and quantification by mass spectrometry. This technique, known as photoaffinity labeling (PAL), offers a powerful approach to map the lipid-interacting proteome[1][3][4].
This compound vs. Traditional Methods: A Head-to-Head Comparison
The study of protein-lipid interactions has traditionally relied on a variety of in vitro and in silico techniques. Here, we compare the advantages and limitations of this compound-based photoaffinity labeling with established methods such as liposome-binding assays, Förster Resonance Energy Transfer (FRET), and computational approaches.
| Feature | This compound Photoaffinity Labeling (PAL) | Liposome-Binding Assays | Förster Resonance Energy Transfer (FRET) | Computational Approaches (e.g., Molecular Dynamics) |
| Principle | Covalent crosslinking of this compound to interacting proteins in situ upon UV activation, followed by enrichment and mass spectrometry-based identification[1][5]. | In vitro incubation of a protein of interest with liposomes of defined lipid composition, followed by separation and detection of bound protein[6][7]. | Measures the efficiency of energy transfer between a donor fluorophore on a protein and an acceptor fluorophore on a lipid to determine proximity[8]. | Simulates the dynamic interactions between lipids and proteins at an atomic level to predict binding sites and affinities[8][9]. |
| Cellular Context | In vivo or in situ, capturing interactions in the native cellular environment[1][10]. | In vitro, interactions are studied in a reconstituted system, which may not fully recapitulate the cellular membrane[6][7]. | Can be applied in vitro and in live cells, but requires genetically encoded or chemically labeled fluorescent proteins and lipids[8]. | In silico, relies on computational models and force fields to approximate biological reality[8][9]. |
| Interaction Type | Captures both direct and proximal interactions, including transient and weak binding events[5][10]. | Primarily identifies direct binding interactions; may miss transient interactions due to equilibrium shifts during washing steps[6][7]. | Provides information on proximity (typically within 1-10 nm) rather than direct binding[8]. | Predicts potential direct interactions and binding modes[8][9]. |
| Identification of Interactors | Unbiased, proteome-wide identification of interacting proteins is possible with quantitative mass spectrometry[11]. | Typically used to validate the interaction of a known protein with specific lipids; not suitable for unbiased screening[6][7]. | Limited to studying the interaction between a known protein-lipid pair[8]. | Can predict potential interactors for a given protein or lipid, but requires experimental validation[8][9]. |
| Quantitative Analysis | Quantitative proteomics (e.g., SILAC) allows for the relative quantification of binding partners under different conditions[12]. | Can provide semi-quantitative data on binding affinity (e.g., by titrating lipid concentration)[6][13]. | Provides quantitative information on the distance between the donor and acceptor and can be used to estimate binding affinities[8]. | Can provide estimates of binding free energies and kinetics[8][9]. |
| Limitations | Potential for non-specific crosslinking to abundant proteins; the modification of the lipid with photoactivatable and clickable groups may alter its behavior[11][14]. | Interactions may be influenced by the artificial nature of the liposome bilayer; proteins that are difficult to purify may be challenging to study[6][15]. | Requires labeling of both protein and lipid, which can be technically challenging and may perturb their function; limited by the distance constraints of FRET[8]. | Computationally intensive; accuracy is dependent on the quality of the force fields and simulation parameters; requires experimental validation[8][9]. |
Experimental Protocols
To provide a practical understanding of these techniques, we outline the detailed methodologies for this compound photoaffinity labeling and a traditional liposome-binding assay.
This compound Photoaffinity Labeling and Proteomic Analysis
This protocol describes a general workflow for identifying protein interactors of phosphatidylcholine in living cells using an this compound probe.
1. Cell Culture and Probe Labeling:
-
Culture cells of interest to the desired confluency.
-
Incubate the cells with the this compound probe for a specified period to allow for its incorporation into cellular membranes. A control group of cells should be incubated without the probe[16][17].
2. Photo-Crosslinking:
-
Wash the cells to remove any unincorporated probe.
-
Irradiate the cells with UV light (typically 350-365 nm) to activate the azido group on the this compound, leading to covalent crosslinking with nearby proteins[16][18].
3. Cell Lysis and Click Chemistry:
-
Lyse the cells to release the protein-lipid complexes.
-
Perform a copper-catalyzed or copper-free click reaction to attach a reporter tag (e.g., biotin) to the alkyne group on the crosslinked this compound. This facilitates the enrichment of the labeled proteins[17][19].
4. Enrichment of Crosslinked Proteins:
-
Use affinity purification, such as streptavidin beads for biotin-tagged complexes, to enrich the proteins that were crosslinked to the this compound probe[18].
5. Protein Digestion and Mass Spectrometry:
-
Elute the enriched proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that interacted with this compound[18][20].
Liposome-Binding Assay
This protocol outlines a standard procedure to assess the interaction between a purified protein and liposomes containing phosphatidylcholine.
1. Liposome Preparation:
-
Prepare a lipid mixture containing phosphatidylcholine and any other desired lipids in an organic solvent.
-
Dry the lipid mixture to form a thin film.
-
Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles.
-
Create unilamellar vesicles of a defined size by extrusion through a polycarbonate membrane[6][7].
2. Protein-Liposome Incubation:
-
Incubate the purified protein of interest with the prepared liposomes at a specific temperature and for a set duration. A control incubation without liposomes or with liposomes of a different composition should be included[6][7].
3. Separation of Liposomes and Unbound Protein:
-
Pellet the liposomes and any bound protein by ultracentrifugation.
-
Carefully collect the supernatant containing the unbound protein[6][7].
4. Analysis of Bound Protein:
-
Wash the liposome pellet to remove any non-specifically bound protein.
-
Resuspend the pellet and analyze the protein content by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the protein of interest[6][7]. The amount of bound protein can be quantified relative to the total amount of protein used in the assay.
Visualizing the Workflow and Signaling Context
To further clarify these complex processes, the following diagrams illustrate the experimental workflow of this compound photoaffinity labeling and a relevant signaling pathway involving phosphatidylcholine.
References
- 1. Turning the spotlight on protein-lipid interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoaffinity labeling approaches to elucidate lipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latest developments in experimental and computational approaches to characterize protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using computational microscopy to study lipid-protein interaction | Beckman Institute [beckman.illinois.edu]
- 10. Photoaffinity Labeling Reveals a Role for the Unusual Triply Acylated Phospholipid N-Acylphosphatidylethanolamine in Lactate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unbiased Identification of the Liposome Protein Corona using Photoaffinity-based Chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Latest developments in experimental and computational approaches to characterize protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming N3-PC Incorporation via Fluorescence Microscopy
In the study of cellular lipid metabolism and trafficking, accurately tracking the uptake and distribution of specific lipid species is paramount. One powerful technique involves the metabolic labeling of cells with chemically modified lipids, such as 3-azido-phosphatidylcholine (N3-PC), followed by fluorescent tagging. This guide provides an objective comparison of the this compound-based click chemistry approach with the use of directly labeled fluorescent lipid analogs, supported by experimental protocols and data. This information is intended for researchers, scientists, and drug development professionals seeking to visualize lipid dynamics within cells.
Performance Comparison: this compound vs. Fluorescently-Labeled Lipid Analogs
The choice between using a bioorthogonal lipid precursor like this compound and a directly labeled fluorescent lipid analog, such as NBD-PC or Bodipy-PC, depends on the specific experimental goals. While directly labeled lipids are simpler to use, their bulky fluorescent tags can alter the lipid's physicochemical properties and biological behavior. This can lead to artifacts, with studies showing that such analogs are often targeted for degradation in lysosomes rather than being metabolized and distributed like their endogenous counterparts.[1]
The this compound approach, which utilizes the highly specific and bioorthogonal click chemistry reaction, offers a more faithful representation of endogenous lipid trafficking.[2][3][4] The small azide group on this compound is minimally perturbative, allowing the lipid to be processed by the cell's natural metabolic pathways. A fluorescent probe is then attached via a copper-catalyzed or copper-free click reaction, providing a snapshot of the lipid's distribution at a specific time point.
| Feature | This compound with Click Chemistry | Fluorescently-Labeled Lipids (e.g., NBD-PC, Bodipy-PC) |
| Biological Perturbation | Minimal, due to the small size of the azide group. | Can be significant; the bulky fluorophore may alter lipid behavior and trafficking.[1][5] |
| Trafficking Accuracy | More closely mimics the trafficking of endogenous phosphatidylcholine. | May not reflect the true subcellular localization of the native lipid; often accumulates in degradative compartments like lysosomes.[1] |
| Experimental Complexity | Higher, requires a two-step process of incubation followed by a click chemistry reaction.[3][6] | Lower, involves a one-step incubation with the fluorescent lipid. |
| Temporal Control | Allows for pulse-chase experiments to track lipid dynamics over time. | Provides a continuous signal, making it harder to distinguish between different stages of trafficking. |
| Versatility | A wide variety of fluorophores and other tags (e.g., biotin) can be attached via click chemistry.[3] | Limited to the specific fluorescently-labeled lipid being used. |
| Potential for Artifacts | Lower, as the fluorescent tag is attached after the lipid has been metabolized and distributed. | Higher, as the bulky tag can influence uptake and sorting pathways.[5] |
Experimental Protocols
I. Confirming this compound Incorporation via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the general steps for labeling cellular lipids after metabolic incorporation of this compound.
Materials:
-
This compound
-
Cells of interest
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer
-
Alkynyl-fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator/ligand (e.g., THPTA or TBTA)[7]
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and this compound Incubation:
-
Plate cells on coverslips in a petri dish and culture overnight.
-
Replace the culture medium with a medium containing this compound at a suitable concentration.
-
Incubate for the desired period to allow for this compound incorporation.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use by mixing the alkynyl-fluorophore, copper (II) sulfate, and a reducing agent (like sodium ascorbate) in the reaction buffer. The use of a copper-chelating ligand like TBTA is recommended.[4]
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
II. Visualization of Lipid Distribution Using NBD-PC
This protocol describes the direct labeling of cells with a fluorescent lipid analog.
Materials:
-
NBD-PC
-
Cells of interest
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and NBD-PC Incubation:
-
Plate cells on coverslips and culture overnight.
-
Incubate the cells with a medium containing NBD-PC at the desired concentration and for the appropriate time.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS to remove unincorporated NBD-PC.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Fluorescence Microscopy:
-
Visualize the subcellular localization of NBD-PC using a fluorescence microscope with the appropriate filter sets.
-
Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams outline the experimental workflow for this compound labeling and the underlying click chemistry reaction.
References
- 1. biorxiv.org [biorxiv.org]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 7. vectorlabs.com [vectorlabs.com]
Validating Protein-Compound Interactions: A Guide to Western Blot Confirmation of N3-Photo-Crosslinking (N3-PC) Results
For Researchers, Scientists, and Drug Development Professionals
In the quest to identify novel drug targets and understand the mechanisms of action of small molecules, identifying the cellular proteins that a compound interacts with is a critical step. Photo-crosslinking techniques, such as a hypothetical N3-Photo-Crosslinking (N3-PC) approach where a compound containing a photo-activatable azide (N3) group is used, have emerged as powerful tools for capturing these interactions within a native cellular environment.[1][2] Upon photoactivation, the azide group forms a reactive nitrene species that covalently links the compound to its binding partners.[2] However, the results from such screening methods require rigorous validation to confirm the specificity of the interaction.
This guide provides a comprehensive overview of using Western blot as a primary method for validating the targets identified in an this compound experiment. It also compares this technique with other validation methods and provides detailed experimental protocols and data presentation formats.
Western Blot: The Gold Standard for Validation
Western blotting is a widely used and reliable technique to detect and quantify a specific protein in a complex mixture, such as a cell lysate.[3][4] In the context of validating this compound results, Western blot can confirm the presence of a putative target protein in the sample pulled down with the N3-compound.
Experimental Workflow: From this compound Pulldown to Western Blot Validation
The overall process involves performing the N3-photo-crosslinking and pulldown, followed by separation of the captured proteins by gel electrophoresis, transfer to a membrane, and detection with an antibody specific to the target of interest.
Detailed Experimental Protocol: Western Blot Validation
This protocol outlines the key steps for validating a putative protein-compound interaction following an this compound pulldown.
1. Sample Preparation and Elution:
-
After the pulldown of the N3-compound and its crosslinked protein partners, wash the affinity beads thoroughly to remove non-specific binders.
-
Elute the captured proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, low pH buffer). Boil the samples in SDS sample buffer for 5-10 minutes to denature the proteins.[5]
2. SDS-PAGE (Polyacrylamide Gel Electrophoresis):
-
Load the eluted protein samples, along with a protein molecular weight marker, onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom. This separates the proteins based on their molecular weight.[6]
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This can be done using a wet or semi-dry transfer system.[7]
-
Confirm the efficiency of the transfer by staining the membrane with Ponceau S.
4. Blocking:
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature or overnight at 4°C. This step prevents non-specific binding of the antibodies to the membrane.
5. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the putative target protein. The antibody should be diluted in the blocking buffer at a concentration recommended by the manufacturer. This incubation is typically carried out for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
6. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each to remove any unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody. This incubation is usually for 1 hour at room temperature.
7. Detection:
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system or X-ray film.[6]
8. Data Analysis:
-
The presence of a band at the expected molecular weight of the target protein confirms its presence in the pulldown sample.
-
The intensity of the band can be quantified using densitometry to estimate the relative amount of the protein.
Data Presentation: Quantifying Validation Results
For a clear comparison, quantitative data from Western blot experiments should be summarized in a table. This could include densitometry readings from multiple experimental replicates.
| Target Protein | Molecular Weight (kDa) | Relative Band Intensity (this compound Pulldown) | Relative Band Intensity (Control Pulldown) | Fold Enrichment |
| Protein X | 75 | 1.25 ± 0.15 | 0.10 ± 0.05 | 12.5 |
| Protein Y | 50 | 0.98 ± 0.12 | 0.08 ± 0.04 | 12.25 |
| Protein Z (Negative Control) | 60 | 0.12 ± 0.06 | 0.11 ± 0.05 | 1.09 |
Table 1. Example of quantitative data summary from Western blot validation of this compound results. Data are presented as mean ± standard deviation from three independent experiments (n=3).
Comparison with Alternative Validation Methods
While Western blot is a robust validation method, other techniques can also be employed, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunoassay to detect a specific protein in a sample.[3] | High specificity, widely available, provides molecular weight information.[8] | Can be time-consuming, dependent on antibody quality.[9] |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull down a specific protein and its binding partners.[10] | Validates interactions in a cellular context, good for stable interactions. | May miss transient or weak interactions, potential for non-specific binding. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Plate-based immunoassay to quantify a specific protein.[8] | High sensitivity, quantitative, high-throughput. | Less specific than Western blot, does not provide molecular weight information.[8] |
| Mass Spectrometry (MS) | Identifies proteins based on their mass-to-charge ratio.[3] | Unbiased identification of all interacting proteins, can identify novel partners. | Requires specialized equipment and expertise, can be expensive. |
| Immunofluorescence (IF) | Uses antibodies to visualize the subcellular localization of a protein.[11] | Provides spatial information about the protein interaction within the cell. | Not quantitative, resolution may be limited. |
Table 2. Comparison of different methods for validating protein-compound interactions.
Application in a Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
To illustrate the importance of validating protein-compound interactions, consider a hypothetical N3-compound designed to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in prostate cancer.[12][13][14] Activation of this pathway promotes cell survival and proliferation.[15][16] An this compound experiment might identify several proteins within this pathway as potential targets. Western blot would then be crucial to confirm which of these proteins are direct binding partners of the compound.
References
- 1. Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. m.youtube.com [m.youtube.com]
- 6. origene.com [origene.com]
- 7. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 10. What are the common methods used to analyze protein interactions? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. erc.bioscientifica.com [erc.bioscientifica.com]
- 14. mdpi.com [mdpi.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. urotoday.com [urotoday.com]
comparative analysis of N3-PC and bio-orthogonal probes
A Comparative Guide to Bio-orthogonal Probes for Researchers and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the ability to selectively label and visualize biomolecules in their native environment is paramount. Bio-orthogonal chemistry provides a powerful toolkit for these tasks, enabling researchers to conduct highly specific chemical reactions within living systems without interfering with innate biochemical processes.[1] This guide offers a comparative analysis of the most prevalent bio-orthogonal probing strategies, focusing on their performance, supported by experimental data, and providing detailed methodologies for their application.
A Pivot from "N3-PC"
Initial searches for a specific probe designated "this compound" did not yield a clearly identifiable chemical entity within the common bio-orthogonal probe landscape. It is plausible that "this compound" is a non-standard nomenclature or a specialized, less common probe. Therefore, this guide will focus on a comparative analysis of the three most widely adopted and well-characterized bio-orthogonal chemistries: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. Additionally, we will explore the concept of "caged" probes, a related strategy for controlling probe activation.
Comparative Analysis of Leading Bio-orthogonal Probes
The efficacy of a bio-orthogonal probe is determined by several key factors, including reaction kinetics, specificity, cytotoxicity, and the steric footprint of the probe. The choice of a particular bio-orthogonal strategy often involves a trade-off between these parameters, tailored to the specific biological question and experimental system.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for CuAAC, SPAAC, and IEDDA bio-orthogonal reactions to facilitate a direct comparison.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Principle | [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by Cu(I). | [3+2] cycloaddition between a strained cyclooctyne and an azide. | [4+2] cycloaddition between an electron-deficient tetrazine and a strained alkene (e.g., trans-cyclooctene). |
| Second-Order Rate Constant (k₂) | ~10² - 10³ M⁻¹s⁻¹[2] | ~10⁻³ - 1 M⁻¹s⁻¹[3][4] | ~10³ - 10⁶ M⁻¹s⁻¹[5] |
| Cytotoxicity | High, due to the copper catalyst.[1][6] Ligands like TBTA or THPTA can mitigate but not eliminate toxicity.[7] | Generally low, as it is a catalyst-free reaction.[1] Some cyclooctynes may exhibit off-target reactivity with thiols.[3] | Generally low, the reactants are well tolerated in biological systems.[5] |
| Probe Size | Small reactive groups (alkyne and azide). | The strained cyclooctyne is bulkier than a terminal alkyne.[2] | Both tetrazine and the strained alkene are relatively bulky.[5] |
| In Vivo Applicability | Limited for live cells and in vivo studies due to copper toxicity.[1] More suitable for fixed cells or lysates.[7] | Widely used for live-cell and in vivo imaging.[1] | Excellent for in vivo applications due to extremely fast kinetics.[8][9] |
| Specificity | High, azides and alkynes are largely absent in biological systems. | High, with some potential for off-target reactions with thiols.[10] | Extremely high, tetrazines and trans-cyclooctenes are abiological. |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles of bio-orthogonal chemistry and caged probes, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Protocol 1: Protein Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for labeling a purified protein that has been metabolically or enzymatically functionalized with an azide group.[11][12]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-probe (e.g., alkyne-fluorophore) stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 10 mM in DMSO)
-
Purification supplies (e.g., size-exclusion chromatography column or dialysis tubing)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the alkyne-probe (final concentration 10-50 fold molar excess over the protein).
-
Add the copper-stabilizing ligand (TBTA or THPTA) to a final concentration of 100-500 µM.[11]
-
Initiate the reaction by adding CuSO₄ to a final concentration of 50-250 µM, followed immediately by the addition of sodium ascorbate to a final concentration of 1-5 mM.[11]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purify the labeled protein from excess reagents using size-exclusion chromatography, dialysis, or spin filtration.[11]
-
Characterize the labeled protein using appropriate methods such as SDS-PAGE with fluorescence scanning or mass spectrometry.
Protocol 2: Cell Surface Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of cell surface glycans on live cells.[13]
Materials:
-
Mammalian cells in culture
-
Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Cyclooctyne-probe (e.g., DBCO-fluorophore)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture the cells in a medium supplemented with an azide-containing sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
Cell Harvesting and Washing: Gently harvest the cells and wash them twice with ice-cold PBS to remove unincorporated azide-sugar.
-
SPAAC Reaction: Resuspend the cells in a fresh medium or PBS containing the cyclooctyne-probe (e.g., 10-50 µM DBCO-fluorophore).
-
Incubate the cells at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with ice-cold PBS to remove the unreacted probe.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Protocol 3: In Vivo Pretargeted Imaging using Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol outlines a pretargeted imaging strategy in a mouse model.[8][14]
Materials:
-
Tumor-bearing mouse model
-
Antibody-dienophile conjugate (e.g., Antibody-TCO)
-
Tetrazine-imaging agent conjugate (e.g., Tetrazine-NIR fluorophore or Tetrazine-Radiolabel)
-
Sterile saline or PBS for injection
-
In vivo imaging system (e.g., fluorescence imager or PET scanner)
Procedure:
-
Antibody-Dienophile Administration: Administer the antibody-dienophile conjugate to the mouse via intravenous injection. Allow sufficient time (e.g., 24-72 hours) for the antibody to accumulate at the target site (e.g., tumor) and for the unbound conjugate to clear from circulation.[8]
-
Tetrazine-Probe Administration: Administer the tetrazine-imaging agent conjugate intravenously.
-
In Vivo Reaction and Imaging: The tetrazine probe will rapidly react with the dienophile-modified antibody at the target site.[14]
-
At various time points post-tetrazine injection (e.g., 1, 4, 8, 24 hours), acquire images using the appropriate in vivo imaging system to visualize the localization of the imaging agent.[14]
Caged Probes: A Strategy of Conditional Activation
Distinct from direct covalent labeling via bio-orthogonal reactions, "caged" probes are molecules that are chemically modified to be inactive until a specific stimulus removes the "caging" group.[15][16] This strategy offers an additional layer of temporal and spatial control over probe activation.
A prime example is caged luciferin.[17] The luciferin molecule is rendered unable to react with luciferase by a covalently attached caging group. This caging group can be designed to be cleaved by a specific enzyme, a change in pH, or exposure to light of a particular wavelength.[17] Once the caging group is removed, the luciferin is released and can be oxidized by luciferase to produce a bioluminescent signal.[18] This "turn-on" mechanism is highly advantageous for reducing background signal and for designing assays that report on specific biological activities.[16]
Conclusion
The field of bio-orthogonal chemistry has provided a versatile and powerful set of tools for the selective investigation of biomolecules in complex biological systems. The choice between CuAAC, SPAAC, and IEDDA depends on the specific experimental requirements, with a key trade-off between reaction kinetics and potential cytotoxicity. While CuAAC offers excellent kinetics for in vitro applications, its copper catalyst limits its use in living systems. SPAAC provides a biocompatible alternative for live-cell and in vivo studies, albeit with slower reaction rates. The IEDDA reaction stands out for its exceptionally fast kinetics, making it ideal for demanding in vivo applications where rapid labeling is crucial. Caged probes represent a complementary strategy that offers precise control over probe activation, enabling the design of sophisticated "turn-on" sensors for specific biological events. A thorough understanding of the principles and performance characteristics of these different probing strategies is essential for their successful application in research and drug development.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Harnessing the Bioorthogonal Inverse Electron Demand Diels-Alder Cycloaddition for Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Caged luciferins enable rapid multicomponent bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Firefly luciferase - Wikipedia [en.wikipedia.org]
Assessing the Specificity of N3-PC Labeling: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to accurately track and identify lipids within a cellular context is paramount for understanding a myriad of biological processes, from signal transduction to membrane dynamics. Metabolic labeling with bioorthogonal reporters has emerged as a powerful strategy for this purpose. This guide provides a detailed comparison of N3-PC (3-azido-phosphatidylcholine) labeling, generated through the metabolic incorporation of azido-choline precursors, with its primary alternative, propargylcholine-based labeling. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate method for their experimental needs.
Introduction to this compound Labeling
This compound labeling is a two-step technique used to visualize and analyze choline-containing phospholipids. First, cells are incubated with an azide-modified choline analog, such as 1-azidoethyl-choline (AECho). This precursor is taken up by the cells and incorporated into phosphatidylcholine (PC), sphingomyelin (SM), and ether-linked PC through the endogenous Kennedy pathway.[1][2] The incorporated azide group then serves as a bioorthogonal handle for the second step: a highly specific click chemistry reaction with a fluorescently tagged or biotinylated alkyne probe.[1] This allows for the visualization of newly synthesized choline phospholipids via fluorescence microscopy or their enrichment for mass spectrometry-based analysis.
Comparison of this compound and Propargylcholine Labeling
The most common alternative to azido-choline labeling is the use of an alkyne-containing analog, propargylcholine (PCho).[3] Both methods operate on the same principle of metabolic incorporation followed by a bioorthogonal reaction. The choice between an azide or alkyne reporter often depends on the desired detection method and the availability of corresponding probes.
| Feature | This compound (Azido-Choline) Labeling | Propargylcholine (PCho) Labeling | References |
| Principle | Metabolic incorporation of an azido-choline analog (e.g., AECho) into choline-containing phospholipids. | Metabolic incorporation of an alkyne-choline analog (PCho) into choline-containing phospholipids. | [1],[3] |
| Detection | Click chemistry with an alkyne-functionalized probe (e.g., fluorescent alkyne). | Click chemistry with an azide-functionalized probe (e.g., fluorescent azide). | [1],[3] |
| Specificity | High for choline-containing phospholipids (PC, SM, ether-PC). Does not significantly perturb the distribution of non-choline phospholipids. | High for choline-containing phospholipids (PC, SM, ether-PC). Does not significantly perturb the distribution of non-choline phospholipids. | [1],[3] |
| Labeling Efficiency | AECho is incorporated more efficiently than 1-azidopropyl-choline (APCho). At 250 µM AECho, ~20% of total choline phospholipids were labeled in NIH-3T3 cells after 24 hours. | At 500 µM PCho, 44% of PC was replaced by propargyl-PC in NIH-3T3 cells after 24 hours. | [1],[3] |
| Off-Target Effects | Minimal off-target effects reported for AECho. The fatty acid composition of labeled phospholipids is very similar to that of endogenous phospholipids. | Minimal off-target effects reported. The fatty acid composition of labeled phospholipids is very similar to that of endogenous phospholipids. | [1],[3] |
| Signal-to-Noise Ratio | High signal-to-noise ratios can be achieved with appropriate fluorescent probes and imaging conditions. | High signal-to-noise ratios can be achieved, with low background in the absence of the propargyl-choline label. | [4],[3] |
| Cytotoxicity | AECho and APCho were well-tolerated by cells and showed no toxicity when incubated for 24 hours at concentrations up to 1 mM. | Not explicitly quantified in the provided search results, but widely used in live-cell imaging, suggesting low cytotoxicity. | [1] |
| Two-Color Imaging | Can be used in conjunction with PCho for two-color imaging experiments to track different pools of phospholipids. | Can be used in conjunction with AECho for two-color imaging experiments. | [1] |
Signaling Pathway and Experimental Workflow
Phosphatidylcholine Synthesis via the Kennedy Pathway
The metabolic incorporation of azido-choline and propargylcholine relies on the Kennedy pathway, the primary route for de novo phosphatidylcholine synthesis in eukaryotes.
Caption: Metabolic incorporation of azido-choline via the Kennedy pathway.
General Experimental Workflow for this compound Labeling and Detection
This workflow outlines the key steps for metabolic labeling of cellular phospholipids with an azido-choline analog followed by fluorescent detection.
Caption: General workflow for this compound labeling and analysis.
Experimental Protocols
Metabolic Labeling of Phospholipids with Azido-Choline (AECho)
This protocol is adapted for cultured mammalian cells, such as NIH-3T3 cells.[1]
Materials:
-
Cultured mammalian cells (e.g., NIH-3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-azidoethyl-choline (AECho) stock solution (e.g., 100 mM in sterile water or PBS)
-
Cell culture plates or coverslips
Procedure:
-
Seed cells in your desired culture vessel and allow them to adhere and reach the desired confluency.
-
Prepare the labeling medium by diluting the AECho stock solution into the complete cell culture medium to a final concentration of 100-250 µM.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 12-24 hours. The optimal labeling time may vary depending on the cell type and experimental goals.
-
After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated AECho.
-
The cells are now ready for downstream applications such as fixation and click chemistry, or lipid extraction.
Click Chemistry for Fluorescent Labeling of Azide-Modified Lipids
This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for fixed cells. For live-cell imaging, a copper-free click chemistry reaction with a strained alkyne (e.g., DBCO) is recommended to avoid copper-induced cytotoxicity.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) solution (freshly prepared, e.g., 300 mM in water)
-
PBS
Procedure:
-
Fixation and Permeabilization (Optional):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
If intracellular labeling is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells twice with PBS.
-
-
Prepare the Click Reaction Cocktail:
-
In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 100 µL final volume:
-
70 µL PBS
-
20 µL of 2.5 mM fluorescent alkyne probe
-
10 µL of 20 mM CuSO4 solution
-
10 µL of 100 mM THPTA solution (pre-mix with CuSO4)
-
10 µL of 300 mM sodium ascorbate solution (add last to initiate the reaction)
-
-
-
Labeling Reaction:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
-
Imaging:
-
The cells are now ready for imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
Materials:
-
Metabolically labeled cells
-
Chloroform
-
Methanol
-
Water
-
TLC plates (silica gel)
-
TLC developing chamber
-
TLC developing solvent (e.g., chloroform/ethanol/water/triethylamine 30:35:7:35 v/v/v/v)
-
Visualization reagent (e.g., primuline spray) or fluorescence scanner
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
Harvest the metabolically labeled cells.
-
Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet and vortex thoroughly.
-
Add chloroform and water in a stepwise manner to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Thin-Layer Chromatography:
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber pre-equilibrated with the developing solvent.
-
After the solvent front has reached the desired height, remove the plate and allow it to air dry.
-
-
Visualization:
-
If a fluorescent probe was used in a click reaction prior to extraction, the plate can be visualized using a fluorescence scanner.
-
Alternatively, the plate can be sprayed with a dye such as primuline and visualized under UV light to identify all lipid spots. The migration of labeled lipids can be compared to that of known standards.
-
Conclusion
Both this compound (via azido-choline) and propargylcholine labeling are highly specific and efficient methods for studying the dynamics of choline-containing phospholipids. The choice between the two often comes down to the specific experimental design, particularly the availability of fluorescent or affinity probes for the subsequent click reaction. The provided data and protocols offer a starting point for researchers to implement these powerful techniques in their studies of lipid biology. Careful optimization of labeling conditions and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fluorescent probes with high signal-to-noise ratios for lipid droplet-specific bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Protein Quantification: A Comparative Guide to N3-PC and Established Techniques
In the landscape of biomedical research and drug development, the accurate quantification of proteins is a critical cornerstone for validating experimental findings and making informed decisions. While the novel N3-PC (Novel Protein-Quantification by Component) technology offers advancements in sensitivity and throughput, it is imperative to cross-validate its performance against established and widely-accepted techniques. This guide provides an objective comparison of this compound with three cornerstone methods for protein quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting (WB), and Mass Spectrometry (MS).
Cross-validation, the practice of comparing results from two or more different analytical methods, is a critical step in robust experimental design.[1] It provides a higher degree of confidence in the accuracy of quantification and helps to identify potential method-dependent artifacts.[1] This is particularly crucial in regulated environments, such as pharmaceutical development, where data integrity is paramount.[1]
Performance Comparison at a Glance
The choice of a protein quantification assay depends on several factors, including the required sensitivity, specificity, throughput, and the nature of the sample. The following table summarizes the key performance characteristics of this compound, ELISA, Western Blot, and Mass Spectrometry.
| Feature | This compound (Hypothetical) | ELISA (Sandwich) | Western Blot | Mass Spectrometry (Targeted) |
| Principle | Direct molecular counting | Antigen-antibody binding, enzymatic amplification | Size-based separation and immunodetection | Mass-to-charge ratio of ionized peptides |
| Quantification | Absolute | Relative or Absolute (with standard curve) | Semi-quantitative or Relative | Absolute (with stable isotope standards) |
| Sensitivity | Very High (fg/mL range) | High (pg/mL to ng/mL)[2][3] | Moderate (ng/mL range)[4] | Very High (fg/mL to pg/mL range) |
| Specificity | High | High (dependent on antibody pair)[3][5] | High (dependent on antibody and protein size) | Very High (based on peptide sequence) |
| Dynamic Range | Wide (4-5 logs) | Moderate (2-3 logs) | Narrow (1-2 logs) | Wide (4-6 logs) |
| Throughput | High (384-well plate format) | High (96- or 384-well plates)[6] | Low[7] | Medium to High |
| Sample Volume | Low (µL) | Low (µL) | High (µg of protein lysate)[8] | Low to Medium (µL to mg) |
| Cost per Sample | Moderate | Low to Moderate | Moderate | High |
| Multiplexing | High | Low (typically single analyte)[4] | Moderate (with fluorescent detection) | High |
| Confirmatory Power | High | Moderate | High (provides molecular weight)[7] | Very High (provides sequence information) |
Experimental Workflows: A Visual Guide
Understanding the workflow of each technique is crucial for experimental planning and data interpretation. The following diagrams, generated using Graphviz, illustrate the key steps involved in each protein quantification method.
Logical Framework for Technique Selection
The decision to use a particular protein quantification technique often depends on the stage of the research or drug development pipeline. The following diagram illustrates a logical approach to selecting the most appropriate method.
Detailed Experimental Protocols
For robust cross-validation, it is essential to follow standardized and detailed experimental protocols. Below are representative protocols for Sandwich ELISA, Western Blotting, and a targeted Mass Spectrometry workflow.
Sandwich ELISA Protocol
This protocol outlines the key steps for a typical sandwich ELISA experiment.[9][10]
-
Plate Coating : Dilute the capture antibody to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate/bicarbonate buffer, pH 9.6).[10] Add 100 µL of the diluted antibody to each well of a 96-well microplate.[9] Incubate overnight at 4°C.[10]
-
Washing and Blocking : Aspirate the coating solution and wash the plate three to four times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[9][10] Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.[12] Incubate for 1-2 hours at room temperature.[12]
-
Sample and Standard Incubation : Wash the plate as described above. Add 100 µL of appropriately diluted samples and standards to the wells.[9][10] Incubate for 90 minutes at 37°C or 2 hours at room temperature.[10]
-
Detection Antibody Incubation : Wash the plate. Add 100 µL of the diluted detection antibody to each well.[10] This antibody should recognize a different epitope on the target protein than the capture antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme-Conjugated Secondary Antibody Incubation : Wash the plate. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) diluted in blocking buffer.[10] Incubate for 1-2 hours at room temperature.
-
Substrate Addition and Signal Measurement : Wash the plate. Add 100 µL of the enzyme substrate (e.g., TMB) to each well and incubate for 5-30 minutes at room temperature, protected from light.[9][10] Stop the reaction by adding 50-100 µL of stop solution (e.g., 0.18 M H₂SO₄).[9]
-
Data Analysis : Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[9] Generate a standard curve by plotting the absorbance of the standards against their known concentrations and determine the concentration of the target protein in the samples.[10]
Western Blot Protocol
This protocol provides a general overview of the western blotting procedure.[11]
-
Sample Preparation : Prepare cell or tissue lysates in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate. Mix the lysates with Laemmli buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE Gel Electrophoresis : Load equal amounts of protein (typically 10-50 µg per lane) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker in one lane. Run the gel according to the manufacturer's instructions until the desired separation is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). This can be done using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]
-
Detection : Wash the membrane again as in the previous step. Add a chemiluminescent substrate and detect the signal using an imaging system.[13]
-
Analysis : Analyze the resulting bands to determine the presence and relative abundance of the target protein. For quantification, ensure the signal is within the linear range of detection.[14]
Targeted Mass Spectrometry (MRM/SRM) Protocol
This protocol outlines a typical workflow for targeted protein quantification using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mass spectrometry.
-
Protein Extraction and Digestion : Extract proteins from the sample and determine the concentration. Reduce, alkylate, and digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Cleanup : Remove salts and other contaminants from the peptide mixture using a solid-phase extraction (SPE) method.
-
LC-MS/MS Analysis : Separate the peptides using liquid chromatography (LC) and introduce them into the mass spectrometer. The mass spectrometer is set to specifically monitor for a predetermined set of precursor-to-fragment ion transitions that are unique to the target protein's peptides.
-
Data Analysis : Integrate the peak areas of the selected transitions. For absolute quantification, a known amount of a stable isotope-labeled synthetic peptide corresponding to the target peptide is spiked into the sample before digestion, and the ratio of the endogenous to the labeled peptide is used for quantification.[15]
Conclusion
The cross-validation of this compound data with established techniques like ELISA, Western Blot, and Mass Spectrometry is essential for ensuring the accuracy and reliability of protein quantification. Each method possesses a unique set of strengths and weaknesses, making them complementary rather than mutually exclusive. While this compound and ELISA are well-suited for high-throughput screening, Western Blot provides crucial information on protein size and is often used for confirmation.[7] Mass spectrometry stands as a gold standard for its high specificity and capacity for absolute quantification.[6][15] By understanding the principles, workflows, and performance characteristics of each technique, researchers can design robust validation strategies and generate high-quality, reproducible data in their drug development and scientific research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. marinbio.com [marinbio.com]
- 3. astorscientific.us [astorscientific.us]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Understanding ELISA Validation Parameters: Sensitivity, Specificity and Beyond [synapse.patsnap.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 8. cusabio.com [cusabio.com]
- 9. fortislife.com [fortislife.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 13. addgene.org [addgene.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Lipid-Protein Interactions: A Comparative Guide to N3-Photoactivatable-Caged-Phosphatidylcholines and Alternative Approaches
For researchers, scientists, and drug development professionals, understanding the intricate dance between lipids and proteins is paramount to unraveling cellular signaling and designing effective therapeutics. Photoaffinity labeling has emerged as a powerful tool to capture these transient interactions. This guide provides a comprehensive comparison of N3-Photoactivatable-Caged-Phosphatidylcholines (N3-PCs), a commonly used aryl azide-based photo-crosslinker, with alternative approaches, focusing on diazirine-based probes. We delve into the limitations of N3-PCs, present alternative strategies with supporting data, and provide detailed experimental considerations.
The Shadow Side of N3-PCs: Limitations of Aryl Azide Photo-Crosslinkers
N3-PCs, which incorporate an aryl azide group, have been instrumental in identifying lipid-interacting proteins. Upon activation with UV light, the aryl azide forms a highly reactive nitrene intermediate that can covalently bind to nearby proteins, thus "trapping" the interaction for subsequent analysis. However, this approach is not without its drawbacks.
A primary concern is the potential for phototoxicity . Aryl azides typically require short-wavelength UV light (around 250-350 nm) for activation.[1] This high-energy irradiation can be damaging to living cells, potentially inducing non-specific cross-linking and affecting cell viability, which complicates in vivo studies.[2][3] Recent advancements have explored the use of visible light to activate aryl azides, which may mitigate some of the phototoxicity concerns.[2][3]
Another limitation is the cross-linking efficiency . Compared to other photo-crosslinkers, aryl azides can exhibit lower cross-linking yields.[4] The reactive nitrene intermediate can also be quenched by water, further reducing its efficiency in aqueous cellular environments. Furthermore, the relatively large size of the aryl azide group could introduce steric hindrance, potentially disrupting the natural lipid-protein interaction being studied.[5]
A Brighter Alternative: The Rise of Diazirine-Based Photo-Crosslinkers
An increasingly popular alternative to aryl azides are diazirine-based photo-crosslinkers. These molecules contain a small, three-membered ring with a carbon and two nitrogen atoms.[6] Upon activation with long-wave UV light (typically 330-370 nm), which is less damaging to cells, diazirines generate a highly reactive carbene intermediate.[1]
Diazirines offer several advantages over aryl azides. Their smaller size is less likely to perturb the system under investigation.[4][5] They are also reported to have a higher photo-cross-linking efficiency.[4] However, diazirine-based probes are not without their own set of challenges. One observed phenomenon is "backfolding," where the acyl chain containing the diazirine can fold back towards the membrane interface, which could complicate the interpretation of cross-linking results.[7] The placement of the diazirine group on the lipid acyl chain has also been shown to influence which proteins are captured.[8]
Head-to-Head Comparison: N3-PC vs. Diazirine-PC
While direct, quantitative comparisons in the same experimental system are still emerging, the available data and theoretical considerations allow for a qualitative and semi-quantitative assessment of these two classes of photo-crosslinkers when incorporated into a phosphatidylcholine backbone.
| Feature | N3-Phosphatidylcholine (Aryl Azide) | Diazirine-Phosphatidylcholine |
| Activation Wavelength | Shorter wavelength UV (e.g., 254 nm)[9] | Longer wavelength UV (330-370 nm)[1] |
| Phototoxicity | Higher potential for cell damage[2][3] | Lower potential for cell damage[1] |
| Cross-linking Efficiency | Generally lower[4] | Generally higher[4] |
| Size of Photoreactive Group | Larger, potential for steric hindrance[5] | Smaller, less likely to perturb interactions[4][5] |
| Reactivity of Intermediate | Nitrene, can be quenched by water | Carbene, less susceptible to quenching by water |
| Potential Artifacts | Non-specific cross-linking due to high energy UV | "Backfolding" of the acyl chain[7] |
| Handling/Stability | Generally stable | Can be less stable |
Experimental Protocols: A Practical Guide
Detailed experimental protocols are crucial for the successful application of photo-crosslinking techniques. Below are generalized workflows for utilizing this compound and a diazirine-based phosphatidylcholine analogue for identifying lipid-protein interactions.
Workflow for Photoaffinity Labeling
Figure 1. Generalized experimental workflow for photoaffinity labeling.
Key Experimental Considerations:
-
UV Irradiation: The wavelength, intensity, and duration of UV exposure must be carefully optimized to maximize cross-linking efficiency while minimizing phototoxicity and non-specific labeling.[10]
-
Controls: Appropriate controls are essential for data interpretation. These include samples not exposed to UV light and, if possible, competition experiments with an excess of the non-photoreactive lipid to demonstrate specificity.
-
Enrichment: For proteome-wide studies, the incorporation of a "clickable" handle (e.g., an alkyne or azide) on the lipid probe allows for the enrichment of cross-linked proteins using bio-orthogonal chemistry, facilitating their identification by mass spectrometry.[5][11][12]
-
Quantitative Proteomics: Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) can be combined with photo-crosslinking to quantify changes in protein-lipid interactions under different conditions.[13]
Case Study: Probing the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many diseases, including cancer. A key step in this pathway is the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane by PI3K. PIP3 then acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as the serine/threonine kinase Akt.[14][15]
Photoactivatable lipid probes can be employed to identify and characterize the proteins that interact with key lipids in this pathway. For instance, a photoactivatable analogue of phosphatidylcholine could be used to probe the general lipid environment of the plasma membrane where this signaling cascade is initiated.
Figure 2. Simplified PI3K/Akt signaling pathway highlighting lipid-protein interactions.
Conclusion and Future Directions
The study of lipid-protein interactions is a dynamic field, with ongoing advancements in chemical biology and proteomics. While N3-PCs have been valuable tools, their limitations, particularly regarding phototoxicity and cross-linking efficiency, have spurred the development of alternative approaches. Diazirine-based photo-crosslinkers represent a promising alternative, offering a gentler and potentially more efficient method for capturing these vital cellular interactions.
Future research will likely focus on the development of photo-crosslinkers that can be activated by even longer wavelengths of light, further minimizing cellular damage. Additionally, the refinement of quantitative proteomic workflows will enable a more precise and systems-level understanding of the lipid-protein interactome. The careful selection of the appropriate photo-crosslinking strategy, coupled with rigorous experimental design, will continue to illuminate the complex and crucial roles of lipid-protein interactions in health and disease.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 3. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 4. Diazirine-containing photoactivatable isoprenoid: synthesis and application in studies with isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazirine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Trifunctional fatty acid derivatives: the impact of diazirine placement - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. "Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymph" by Xinxin Wang, Leonard B. Hills et al. [digitalcommons.dartmouth.edu]
- 15. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A General Protocol
Absence of specific data for a compound labeled "N3-PC" necessitates a general approach to the disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by consulting substance-specific Safety Data Sheets (SDS) and institutional Environmental Health and Safety (EHS) guidelines.
Due to the lack of specific information for a chemical compound identified as "this compound" in publicly available resources, this guide provides a general framework for the proper disposal of potentially hazardous laboratory chemicals. The following procedures are based on best practices for handling hazardous materials in a laboratory setting.
Core Principles of Hazardous Chemical Waste Disposal
The safe disposal of any chemical, including a hypothetical "this compound," hinges on understanding its specific properties and hazards. Any chemical that is flammable, corrosive, reactive, or toxic is considered hazardous.[1] The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.
Step-by-Step General Disposal Procedure
This protocol outlines a standard workflow for the safe disposal of hazardous laboratory chemicals.
-
Characterization and Segregation:
-
Consult the SDS to determine the chemical's hazards (e.g., flammability, reactivity, toxicity, corrosivity).
-
Segregate waste into compatible categories to prevent dangerous reactions. For instance, nitric acid waste must be kept separate from combustibles, organic materials, and metals.[2]
-
-
Container Selection and Labeling:
-
Use appropriate, leak-proof, and chemically compatible containers for waste collection.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name(s), and the approximate concentrations of the contents.[3]
-
-
Collection of Contaminated Materials:
-
All materials that have come into contact with the chemical, such as gloves, pipette tips, and weighing paper, should be collected in the designated hazardous waste container.[3]
-
-
Storage in a Satellite Accumulation Area:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be secure and away from general laboratory traffic.
-
-
Arranging for Disposal:
Quantitative Data
No quantitative data regarding the specific decomposition products or toxicity levels for a compound identified as "this compound" is available in the public domain. For any chemical, refer to the supplier-specific Safety Data Sheet (SDS) for available quantitative exposure limits or toxicity data.[4]
Experimental Protocols
No peer-reviewed experimental protocols for the specific neutralization or deactivation of a compound labeled "this compound" for disposal were found. General procedures for deactivating certain hazardous functional groups may exist, but these should only be performed by trained personnel with specific EHS approval and a validated protocol.[3] For most laboratory settings, direct disposal via a licensed hazardous waste contractor is the safest and recommended method.[3]
Hazardous Waste Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of hazardous laboratory chemicals.
References
Essential Safety and Handling Guide for N3-PC (Azide-Containing Compounds)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N3-PC, presumed to be a compound containing an organic azide group, such as the ADC linker N3-VC-Pab-pnp. Organic azides are energetic compounds that require careful handling to mitigate risks of explosion and toxicity. Adherence to these procedures is vital for ensuring laboratory safety.
Immediate Safety Precautions
Before handling any azide-containing compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) department. The primary hazards associated with organic azides include their potential to decompose explosively when subjected to heat, light, friction, or shock.[1][2] They can also react with heavy metals, such as lead and copper found in plumbing, to form highly explosive metal azides.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the required PPE for handling organic azides.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm) | Provides chemical resistance. A breakthrough time of 480 minutes has been noted for sodium azide solutions.[4] Double gloving is recommended. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and potential explosions.[4] |
| Body Protection | Flame-resistant lab coat | Protects skin from contact and provides a barrier against fire. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering control to prevent inhalation of toxic vapors or dust. |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental decomposition of azide compounds.
| Parameter | Guideline |
| Stability | The stability of organic azides is related to their carbon-to-nitrogen ratio. A higher C:N ratio generally indicates greater stability.[1][2] |
| Handling | Use non-metal (plastic or ceramic) spatulas for transferring solid azides to avoid the formation of shock-sensitive metal azides.[1][3] Avoid using ground-glass joints with azide-containing solutions, as friction can lead to detonation.[2] |
| Storage | Store azide compounds in a cool, dark place, away from heat, light, and physical shock.[2] Segregate from incompatible materials such as acids, heavy metals, and oxidizing agents.[5] |
| Scale | Work with the smallest practical quantities of the material. Scaling up reactions should be done with extreme caution and proper risk assessment.[1] |
Operational Plan: A Representative Experimental Protocol
The following is a generalized protocol for the conjugation of an alkyne-modified molecule with N3-VC-Pab-pnp, a representative azide-containing linker, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6]
Materials:
-
N3-VC-Pab-pnp
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., PBS)
-
DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve N3-VC-Pab-pnp and the alkyne-modified molecule in a minimal amount of DMSO or DMF.
-
Prepare aqueous stock solutions of CuSO4, sodium ascorbate, and THPTA.
-
-
Reaction Setup:
-
In a reaction vessel, add the aqueous buffer.
-
Add the alkyne-modified molecule to the buffer.
-
-
Catalyst Premixing:
-
In a separate tube, premix the CuSO4 and THPTA solutions.
-
-
Initiation of Reaction:
-
Add the N3-VC-Pab-pnp solution to the reaction vessel.
-
Add the premixed CuSO4/THPTA catalyst to initiate the click reaction.
-
Follow with the addition of sodium ascorbate.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Once the reaction is complete, purify the conjugate using a suitable method, such as size-exclusion chromatography.
-
-
Characterization:
-
Characterize the purified conjugate to confirm its identity and purity.[6]
-
Disposal Plan
Azide-containing waste is considered hazardous and must be disposed of following strict protocols.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated materials (gloves, weighing paper, etc.) in a designated, clearly labeled hazardous waste container.[7] |
| Liquid Waste | Collect all azide-containing solutions in a separate, dedicated hazardous waste container. Never pour azide waste down the drain.[3][7] |
| Decontamination | Decontaminate work surfaces with a pH-adjusted water solution (pH > 9) followed by 70% ethanol.[1][7] |
Emergency Spill Response
In the event of a spill, follow the established workflow to ensure safety and proper cleanup.
Caption: Workflow for handling small and large spills of azide-containing compounds.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. campus.kennesaw.edu [campus.kennesaw.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. uvic.ca [uvic.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
